1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQUMHZTWVFXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129541-09-8 | |
| Record name | 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene, a key building block in medicinal chemistry and materials science. The document details a scientifically grounded synthetic pathway, outlines rigorous characterization methodologies, and offers insights into the practical application of this versatile compound. Intended for an audience of researchers and drug development professionals, this guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure reproducibility and reliability.
Introduction: The Significance of Fluorinated Aromatics
Fluorine-containing molecules are of paramount importance in modern drug discovery.[1] The unique physicochemical properties imparted by fluorine and fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing substituent that can modulate the electronic and conformational properties of a parent molecule.
This compound is a valuable trifluoromethoxylated aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules. Its strategic substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions, a fluorine atom for modulating electronic properties, and the trifluoromethoxy group for enhancing pharmacological profiles, makes it a highly sought-after building block in the development of novel pharmaceuticals and agrochemicals.[1]
Retrosynthetic Analysis and Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned through a retrosynthetic approach, starting from commercially available precursors. The key transformation is the introduction of the trifluoromethoxy group onto a suitably substituted phenolic precursor.
Caption: Retrosynthetic approach for this compound.
A logical forward synthesis commences with 3-bromo-5-fluorophenol, a readily available starting material. The critical step is the trifluoromethoxylation of the phenolic hydroxyl group. Various methods for the synthesis of aryl trifluoromethyl ethers have been developed, often involving electrophilic or nucleophilic trifluoromethylating agents. While direct trifluoromethoxylation of phenols can be challenging, analogous syntheses of similar compounds provide a strong basis for a reliable protocol. For instance, the synthesis of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene from 3-bromo-5-fluorophenol has been reported, suggesting a similar pathway for trifluoromethoxylation is viable.[2]
Proposed Synthetic Protocol
This protocol is based on established methods for the trifluoromethoxylation of phenols, adapted for the specific synthesis of this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 3-bromo-5-fluorophenol (1 equivalent). Dissolve the starting material in a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents) to the solution. This is followed by the addition of a copper(I) iodide (CuI) catalyst (0.1-0.2 equivalents).
-
Trifluoromethylation: Introduce the trifluoromethylating agent. A common method involves bubbling trifluoromethyl iodide (CF3I) gas through the reaction mixture or using a pre-formed complex. Alternatively, electrophilic trifluoromethylating reagents can be employed.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of reagents and intermediates, particularly the organometallic species that may form in situ.
-
Anhydrous Conditions: Water can react with the base and other reagents, leading to side reactions and reduced yields. Therefore, anhydrous solvents and dried glassware are essential.
-
Copper Catalyst: Copper(I) salts are known to effectively catalyze the trifluoromethoxylation of phenols with trifluoromethyl sources.
-
Base: The base is required to deprotonate the phenol, forming the more nucleophilic phenoxide, which then reacts with the trifluoromethylating agent.
Comprehensive Characterization
Thorough characterization of the synthesized this compound is imperative to confirm its identity, purity, and structural integrity. Standard analytical techniques are employed for this purpose. While specific spectral data is not publicly available in detail, commercial suppliers of this compound confirm its characterization by NMR, HPLC, and LC-MS.[3]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, consistent with the three protons on the benzene ring. The coupling patterns and chemical shifts will be influenced by the fluorine and bromine substituents.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
19F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the fluoro and trifluoromethoxy groups. It is expected to show two distinct signals: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the trifluoromethoxy group.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| 1H NMR | Aromatic protons with splitting patterns influenced by F and Br. |
| 13C NMR | Signals for all 7 carbons, with a characteristic quartet for the -OCF3 carbon. |
| 19F NMR | Two distinct signals corresponding to the Ar-F and -OCF3 groups. |
| Mass Spec (MS) | Molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) | Characteristic C-Br, C-F, and C-O-C stretching frequencies. |
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of 79Br and 81Br.
Infrared (IR) Spectroscopy:
The IR spectrum will provide information about the functional groups present in the molecule. Characteristic absorption bands for C-Br, C-F, and C-O-C stretching vibrations are expected.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC):
HPLC and GC are essential for assessing the purity of the synthesized compound. A pure sample should exhibit a single major peak under appropriate chromatographic conditions.
Experimental Protocol Workflow:
Caption: Workflow for the characterization of this compound.
Conclusion and Future Outlook
This technical guide has detailed a robust and scientifically sound approach to the synthesis and characterization of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable pathway for obtaining this valuable building block. The comprehensive characterization workflow ensures the identity and purity of the final product, which is critical for its application in research and development.
As the demand for sophisticated fluorinated intermediates continues to grow, particularly in the pharmaceutical and agrochemical industries, the methodologies for their synthesis and characterization will undoubtedly evolve. Future research may focus on developing more efficient and environmentally benign catalytic systems for trifluoromethoxylation reactions. Nevertheless, the fundamental principles and techniques outlined in this guide provide a solid foundation for any scientist working with this important class of compounds.
References
An In-depth Technical Guide to 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Reagent
In the dynamic arena of medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of modern molecular design. The subject of this guide, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, represents a highly functionalized building block with significant potential for the synthesis of novel compounds. Its unique substitution pattern—a bromine atom for facile cross-coupling, a fluorine atom to modulate electronic properties, and a trifluoromethoxy group to enhance metabolic stability and lipophilicity—makes it a reagent of considerable interest.
This document is crafted to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, aiming to provide a deeper understanding of the compound's properties, the rationale behind its application, and the methodologies for its characterization. As a Senior Application Scientist, my objective is to bridge the gap between theoretical knowledge and practical application, offering insights that are both scientifically rigorous and field-proven.
It is important to note that while this guide endeavors to be thorough, specific quantitative data for this compound, such as precise boiling points and densities, are not consistently available in the public domain. Therefore, a significant focus of this work is to equip the user with robust experimental protocols for determining these properties in their own laboratory setting, ensuring a self-validating system of analysis.
Molecular Identity and Structural Elucidation
This compound is a substituted aromatic compound with the molecular formula C₇H₃BrF₄O. The structural arrangement of its substituents on the benzene ring is key to its reactivity and utility.
Molecular Structure:
Caption: 2D structure of this compound.
CAS Number Clarification: It is important to note that this compound may be indexed under two CAS numbers in various databases and by different suppliers: 1129541-09-8 and 130723-13-6 . Researchers should verify the identity of the material obtained from a commercial source through the analytical methods described herein.
Physicochemical Properties: A Tabulated Overview
| Property | Value | Source/Method |
| Molecular Formula | C₇H₃BrF₄O | - |
| Molecular Weight | 258.99 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Supplier Data |
| Boiling Point | Data not consistently available | See Protocol 2.1 for experimental determination |
| Density | Data not consistently available | See Protocol 2.2 for experimental determination |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | General knowledge for similar fluorinated aromatics |
| Storage Conditions | Store at room temperature in a dry, well-ventilated area. | --INVALID-LINK-- |
Strategic Importance in Synthesis
The utility of this compound as a synthetic intermediate stems from the distinct roles of its functional groups:
-
Bromine: The bromo substituent serves as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.
-
Trifluoromethoxy Group (-OCF₃): This group is a bioisostere for other functionalities and is known to significantly enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[1] Its high lipophilicity can also improve membrane permeability and oral bioavailability.
-
Fluorine: The presence of a fluorine atom on the aromatic ring modulates the electronic properties of the molecule, influencing its reactivity and the pKa of adjacent functional groups. This can be strategically employed to fine-tune the binding affinity of a molecule to its biological target.
Due to these advantageous properties, this compound is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.[1]
Experimental Protocols for Physicochemical Characterization
The following protocols are provided as standardized methods for determining the key physical properties of this compound.
Protocol 2.1: Determination of Boiling Point (Micro-method)
This method is suitable for small sample volumes and provides a reliable measure of the boiling point at a given atmospheric pressure.
-
Apparatus: Thiele tube, mineral oil, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.
-
Procedure:
-
Attach the small test tube containing approximately 0.5 mL of this compound to the thermometer.
-
Place the sealed capillary tube, open end down, into the test tube.
-
Immerse the assembly in the Thiele tube filled with mineral oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid is heated.
-
The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to enter the capillary tube.
-
Record the temperature. For high accuracy, the observed boiling point should be corrected to standard atmospheric pressure.
-
Protocol 2.2: Determination of Density
-
Apparatus: Pycnometer (specific gravity bottle) of known volume, analytical balance.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and record its empty mass (m₁).
-
Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 20 °C). Record the mass (m₂).
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature and record the mass (m₃).
-
The density (ρ) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water.
-
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for this specific compound are not widely published, its spectroscopic features can be predicted based on its structure. The following sections outline the expected spectral characteristics and provide standardized protocols for acquiring this data.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.
Expected Spectral Features:
-
¹H NMR: The spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm). The three protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The spectrum will show seven distinct signals for the seven carbon atoms. The carbon atoms bonded to bromine, fluorine, and the trifluoromethoxy group will have characteristic chemical shifts. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The spectrum will show two signals: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethoxy group.
Protocol 5.1.1: NMR Sample Preparation and Analysis
Caption: A generalized workflow for NMR analysis.
5.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorption Bands:
-
C-Br stretch: Typically in the range of 600-500 cm⁻¹.
-
C-F stretch (aromatic): Around 1250-1000 cm⁻¹.
-
C-O-C stretch (ether): In the region of 1300-1000 cm⁻¹.
-
C-F stretch (trifluoromethoxy): Strong absorptions expected in the 1200-1000 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
Protocol 5.2.1: Acquiring a Neat IR Spectrum
For a liquid sample, a neat spectrum is obtained by placing a thin film of the liquid between two salt (NaCl or KBr) plates.
-
Procedure:
-
Ensure the salt plates are clean and dry.
-
Place one drop of the liquid sample onto one salt plate.
-
Carefully place the second salt plate on top to create a thin, uniform film.
-
Mount the plates in the spectrometer and acquire the spectrum.
-
Clean the plates thoroughly with a suitable solvent (e.g., anhydrous acetone) after use.
-
5.3 Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Features:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 258 and 260 due to the isotopic distribution of bromine, with approximately equal intensity).
-
Fragmentation Pattern: Loss of Br, F, OCF₃, and other fragments from the molecular ion.
Protocol 5.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject a small volume of the solution into the GC.
-
The compound will be separated from any impurities on the GC column and then enter the mass spectrometer.
-
The mass spectrum is recorded for the eluting compound.
-
Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
In case of contact:
-
Skin: Wash immediately with soap and water.
-
Eyes: Rinse cautiously with water for several minutes.
-
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of functional groups offers chemists a powerful tool to modulate the properties of target compounds, particularly in the fields of drug discovery and materials science. While some of its physical properties are not yet fully documented in the literature, the experimental protocols provided in this guide offer a clear pathway for their determination. By understanding its properties and handling it with the necessary precautions, researchers can effectively leverage this compound to drive innovation in their respective fields.
References
An In-Depth Technical Guide to 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of novel therapeutic agents.
Core Compound Identification
Chemical Name: this compound CAS Number: 1129541-09-8 Molecular Formula: C₇H₃BrF₄O Molecular Weight: 258.99 g/mol
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Value |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Storage | Store in a dry, room temperature environment. |
Synthesis and Manufacturing
The synthesis of this compound and structurally similar compounds often involves multi-step processes. A common synthetic strategy for related compounds, such as 1-bromo-3-(trifluoromethoxy)benzene, involves the bromination of a trifluoromethoxyaniline precursor, followed by a deamination reaction.[1]
A representative synthetic approach for a similar compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, starts from 3-bromo-5-fluorophenol. This is reacted with chlorodifluoromethane in the presence of a strong base like potassium hydroxide.[2]
General Synthetic Workflow:
Caption: Generalized synthetic workflow for halogenated trifluoromethoxybenzenes.
Reactivity and Key Chemical Transformations
This compound is a versatile intermediate in organic synthesis, primarily due to its susceptibility to a range of cross-coupling reactions.[2] The presence of the bromine atom allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental in the construction of complex molecular scaffolds.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful tool for forming biaryl structures. This compound can be coupled with various boronic acids or their esters to introduce new aryl or vinyl groups.
Illustrative Suzuki-Miyaura Coupling Protocol:
-
Reaction Setup: In an inert atmosphere, combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent: Use a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and an aqueous solution.
-
Reaction Conditions: Heat the mixture, typically between 80-120 °C, and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, which is crucial for synthesizing anilines and other nitrogen-containing aromatic compounds. This compound can be reacted with a variety of primary and secondary amines.
General Buchwald-Hartwig Amination Protocol:
-
Reaction Setup: Under an inert atmosphere, combine this compound, the amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are commonly used.
-
Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by recrystallization or column chromatography.
Reaction Scheme:
Caption: Key cross-coupling reactions of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound makes it a highly valuable building block in the pharmaceutical industry. The trifluoromethoxy group is particularly significant as it can enhance the metabolic stability and bioavailability of drug candidates.[2] The lipophilicity of the trifluoromethoxy group can also improve a molecule's ability to cross cell membranes.
Spectroscopic Characterization (Representative Data)
While a dedicated, publicly available spectrum for this compound is not provided in the search results, the expected spectroscopic features can be inferred from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with multiplicities and coupling constants characteristic of a 1,3,5-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a characteristic quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a monobrominated compound.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant applications in the development of novel pharmaceuticals and agrochemicals. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular architectures. The presence of the trifluoromethoxy group often imparts favorable pharmacokinetic properties to the resulting molecules, making this compound a valuable tool for medicinal chemists.
References
reactivity and stability studies of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Abstract
This compound is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a reactive bromine handle, a metabolically robust trifluoromethoxy group, and a modulating fluorine atom—offers a versatile platform for the synthesis of complex molecules. This guide provides a comprehensive technical overview of the compound's reactivity and stability profiles. We delve into the causality behind its chemical behavior, outlining key reaction pathways and potential degradation mechanisms. Detailed experimental protocols for stability testing are provided, underpinned by authoritative references to ensure scientific integrity. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of this valuable intermediate.
Molecular Profile and Physicochemical Properties
The strategic arrangement of substituents on the benzene ring governs the molecule's overall chemical personality. The bromine atom serves as a primary site for carbon-carbon and carbon-heteroatom bond formation. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, is known for its exceptional chemical and thermal stability and its ability to increase lipophilicity, which can enhance membrane permeability of derivative compounds.[1][2] The fluorine atom further modulates the electronic properties of the ring and can block metabolic oxidation at the C-H position.
Electronic Effects of Substituents
The reactivity of the aromatic ring is dictated by the interplay of inductive and resonance effects of its substituents. All three groups (Br, F, OCF3) are electron-withdrawing via the inductive effect (-I) due to their high electronegativity. While halogens have a weak deactivating resonance effect (+R), the overall impact is deactivation of the ring towards electrophilic attack and activation towards certain nucleophilic reactions.
Caption: Figure 1: Electronic influence of substituents.
Physicochemical Data
Quantitative data provides a baseline for predicting the compound's behavior in various solvent systems and its potential for bioaccumulation.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₄O | Inferred from Structure |
| Molecular Weight | 258.99 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid (predicted) | Analog Data[3] |
| LogP (calculated) | ~3.5 - 4.0 | Analog Data[4] |
| Boiling Point | Not available | - |
| Density | Not available | - |
Chemical Reactivity Profile
The molecule's reactivity is dominated by the carbon-bromine bond, which is the most synthetically versatile site. The trifluoromethoxy group is exceptionally stable and generally does not participate in reactions under common synthetic conditions.[1]
Transition Metal-Catalyzed Cross-Coupling Reactions
The C-Br bond is an excellent substrate for a wide array of cross-coupling reactions, making this compound a valuable building block for introducing the 3-fluoro-5-(trifluoromethoxy)phenyl moiety.[5] This is the preferred pathway for forming new C-C, C-N, and C-O bonds.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
-
Heck Coupling: Reaction with alkenes.[6]
The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions, such as hydro-debromination. The electron-poor nature of the aromatic ring can influence the kinetics of these transformations.
Caption: Figure 2: Major reaction pathways.
Nucleophilic Aromatic Substitution (SNAr)
While the ring is electron-deficient due to the three withdrawing groups, SNAr is generally challenging. For SNAr to be efficient, a strong activating group (like a nitro group) positioned ortho or para to a good leaving group is typically required.[6] Neither the bromine nor the fluorine atom is sufficiently activated for substitution by common nucleophiles under standard conditions.
Stability Profile and Degradation
The stability of a compound is critical for its storage, handling, and application in multi-step syntheses. This compound is characterized by high thermal and chemical stability but possesses a key liability: photosensitivity.
Thermal and Chemical Stability
The trifluoromethoxy group is renowned for its robustness. The strong C-F bonds contribute to high thermal stability and resistance to harsh chemical environments, including strong acids, bases, and common oxidizing or reducing agents.[1][2][7] This makes the -OCF3 group an excellent choice for introducing fluorine while maintaining molecular integrity throughout a synthetic sequence.
Photochemical Stability
A significant point of vulnerability is the carbon-bromine bond, which is susceptible to cleavage upon exposure to ultraviolet (UV) radiation.[8] This is a common characteristic of brominated aromatic compounds and represents the most likely degradation pathway under ambient light conditions over time.[9]
The degradation mechanism proceeds via homolytic cleavage of the C-Br bond to generate an aryl radical and a bromine radical. The highly reactive aryl radical can then abstract a hydrogen atom from a solvent or other molecule to yield 3-fluoro-5-(trifluoromethoxy)benzene as a major degradation product.
Caption: Figure 3: Primary photochemical degradation pathway.
Summary of Stability
The following table summarizes the expected stability of the compound under various stress conditions.
| Stress Condition | Stability | Likely Degradation Products |
| Acidic (pH 1-3) | Stable | None expected |
| Neutral (pH 7) | Stable | None expected |
| Basic (pH 9-12) | Stable | None expected |
| Oxidative (e.g., H₂O₂) | Stable | None expected |
| Thermal (e.g., 60-80°C) | Stable | None expected |
| Photolytic (UV/Vis Light) | Liable | 3-Fluoro-5-(trifluoromethoxy)benzene |
Experimental Protocols for Stability Assessment
To empirically validate the stability profile, forced degradation studies are essential. The following protocols are based on industry-standard guidelines.
Protocol: Hydrolytic Stability Study (OECD 111)
Objective: To assess the rate of hydrolysis at different pH values. Causality: This test determines if the compound is susceptible to degradation in aqueous environments, a critical parameter for both process chemistry and environmental fate. The trifluoromethoxy group is expected to be highly resistant.[10]
Methodology:
-
Solution Preparation: Prepare sterile aqueous buffer solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).
-
Sample Preparation: Prepare a stock solution of the test compound in a minimal amount of a water-miscible solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 10-100 µg/mL, ensuring the organic solvent is <1% of the total volume.
-
Incubation: Tightly seal the vials to prevent evaporation and incubate them in a temperature-controlled chamber at 50°C in the dark to accelerate potential degradation.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, and 14 days).
-
Analysis: Analyze the concentration of the parent compound in each sample using a stability-indicating HPLC-UV method. A C18 column with a mobile phase of acetonitrile/water is a suitable starting point.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point. If degradation is observed, determine the degradation kinetics and half-life.
Protocol: Photostability Study (ICH Q1B)
Objective: To evaluate the impact of light exposure on the compound's stability. Causality: This study directly tests the key liability of the C-Br bond.[8][9] It is crucial for determining appropriate storage and handling conditions to prevent the formation of the debrominated impurity.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Prepare a solid-state sample by spreading a thin layer of the neat compound in a petri dish.
-
Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.
-
Exposure: Place the exposed and dark control samples in a photostability chamber. Irradiate with a cool white fluorescent lamp (overall illumination ≥ 1.2 million lux hours) and a near-UV lamp (integrated near UV energy ≥ 200 watt hours/square meter).
-
Analysis: After the exposure period, dissolve the solid samples and analyze both solution and solid samples alongside their dark controls using an HPLC-UV method.
-
Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark controls. Identify and quantify any degradation products. The primary expected degradant is 3-fluoro-5-(trifluoromethoxy)benzene.
Recommended Handling and Storage
Given the compound's reactivity and stability profile, adherence to proper laboratory safety protocols is mandatory.
Caption: Figure 4: Safe handling and storage workflow.
-
Storage: Store in a cool, dry, and dark place, away from direct sunlight and incompatible materials such as strong oxidizing agents.[11][12] Use amber glass vials or opaque containers to mitigate photochemical degradation.
-
Handling: Always handle the compound in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Conclusion
This compound is a robust and synthetically valuable building block. Its reactivity is centered on the versatile carbon-bromine bond, which readily participates in a variety of cross-coupling reactions. The molecule exhibits excellent thermal and chemical stability due to the inert trifluoromethoxy group. The primary stability concern is its susceptibility to photochemical degradation, which necessitates storage in light-protected containers. A thorough understanding of this reactivity and stability profile enables chemists to effectively utilize this compound in the synthesis of novel pharmaceuticals and agrochemicals while ensuring its integrity and minimizing impurity formation.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)- [cymitquimica.com]
- 4. 1-Bromo-3-(trifluoromethoxy)benzene | C7H4BrF3O | CID 519964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. nbinno.com [nbinno.com]
- 7. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 12. lsuhsc.edu [lsuhsc.edu]
- 13. chemicals.co.uk [chemicals.co.uk]
A Technical Guide to Trifluoromethoxylated Aromatic Compounds: Synthesis, Properties, and Applications
Abstract
The trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent in the fields of medicinal chemistry, agrochemistry, and materials science. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-wasting properties allows for the fine-tuning of molecular characteristics to enhance biological activity and pharmacokinetic profiles.[1][2][3][4] However, the synthesis of aromatic compounds bearing this moiety has historically been challenging, often requiring harsh conditions or toxic reagents.[5][6] This guide provides an in-depth analysis of trifluoromethoxylated aromatic compounds, designed for researchers, chemists, and drug development professionals. We will explore the fundamental physicochemical properties conferred by the -OCF3 group, detail modern and robust synthetic methodologies with step-by-step protocols, and examine key applications through illustrative case studies, including the neuroprotective drug Riluzole.
Part 1: The Trifluoromethoxy Group: A Privileged Moiety in Modern Chemistry
Introduction: The Rise of the -OCF3 Group
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design.[4][7] While the trifluoromethyl (-CF3) group is more prevalent, the trifluoromethoxy (-OCF3) group offers a distinct and often superior set of properties.[1] It is frequently considered a "super-methyl" or a lipophilic bioisostere for methoxy or chloro groups.[7][8] Its growing importance stems from its ability to simultaneously modulate multiple molecular parameters critical for biological function.[1][3][9] Despite its desirable attributes, the synthesis of trifluoromethoxy-containing compounds has been a less-developed area of fluorine chemistry compared to trifluoromethylation, largely due to the instability of the trifluoromethoxide anion and the challenges of direct O-trifluoromethylation.[6][10][11]
Unique Physicochemical Properties of the -OCF3 Group
The utility of the -OCF3 group is rooted in its profound impact on a molecule's electronic character, lipophilicity, and metabolic stability.
-
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design. This high lipophilicity can significantly enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is crucial for central nervous system (CNS) drugs.[1][7]
-
Electronic Effects: The -OCF3 group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[4][7][8] This property can modulate the pKa of nearby functional groups and influence ligand-receptor binding interactions. Unlike the methoxy group, which is an electron-donating group by resonance, the -OCF3 group is electron-withdrawing by both induction and resonance, with a conformation that often minimizes lone-pair donation to the aromatic ring.[12]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][7][13] Replacing a metabolically labile group (like a methoxy or methyl group) with -OCF3 is a well-established strategy to increase a drug's half-life and improve its pharmacokinetic profile.[1][13]
| Property | Methoxy (-OCH3) | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) |
| Hansch Lipophilicity Parameter (π) | -0.02 | +0.88[1] | +1.04 |
| Hammett Sigma (σp) | -0.27 | +0.54 | +0.35 |
| Metabolic Stability | Low (O-dealkylation) | High | Very High [1][4] |
| Nature | Electron Donating | Electron Withdrawing[14] | Strongly Electron Withdrawing[4][12] |
Part 2: Synthetic Strategies for Aromatic Trifluoromethoxylation
The synthesis of aryl trifluoromethyl ethers has evolved significantly, moving from harsh, classical methods to more versatile and milder modern techniques. Key strategies include electrophilic, nucleophilic, and radical pathways.
Overview of Synthetic Approaches
The choice of synthetic route depends on the substrate's nature, desired regioselectivity, and functional group tolerance.
Caption: Key synthetic pathways to aryl trifluoromethyl ethers.
Electrophilic O-Trifluoromethylation of Phenols
Direct trifluoromethylation of the phenolic hydroxyl group is an attractive and direct route. This is typically achieved using electrophilic trifluoromethylating reagents.
Causality: These methods rely on hypervalent iodine reagents (e.g., Togni reagents) or sulfonium salts (e.g., Umemoto reagents) that act as sources of an electrophilic "CF3+" equivalent.[15][16] The nucleophilic oxygen of the phenol attacks the reagent, leading to the formation of the C-O bond and displacement of the leaving group. The reaction is often facilitated by a mild base to deprotonate the phenol.
Detailed Protocol 1: O-Trifluoromethylation of a Phenol using a Togni Reagent [15]
-
Objective: To synthesize an aryl trifluoromethyl ether from a corresponding phenol.
-
Materials:
-
Substituted Phenol (1.0 equiv)
-
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (Togni Reagent I) (1.2 equiv)
-
Cesium Carbonate (Cs2CO3) (0.1 equiv)
-
Chloroform (CHCl3), anhydrous (0.1 M)
-
-
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted phenol (1.0 equiv) and Cesium Carbonate (0.1 equiv).
-
Add anhydrous chloroform to achieve a concentration of 0.1 M.
-
Add the Togni Reagent I (1.2 equiv) to the mixture in one portion.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with dichloromethane (CH2Cl2) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ether.
-
-
Self-Validation: The protocol's success relies on the stability and reactivity of the Togni reagent. The use of a catalytic amount of a mild base like Cs2CO3 is crucial to facilitate the reaction without promoting side reactions. The reaction is generally tolerant of a wide range of functional groups.[15]
Nucleophilic Trifluoromethoxylation
Nucleophilic approaches typically involve the reaction of an aryl electrophile (like an aryl halide) with a trifluoromethoxide (CF3O-) source. Due to the instability of the CF3O- anion, these reactions often require specialized reagents and transition-metal catalysis, most commonly copper.[17]
Causality: In copper-catalyzed reactions, a Cu(I) species reacts with the trifluoromethylating agent (e.g., Me3SiCF3 with a fluoride source, or methyl trifluoroacetate) to generate a [Cu-CF3] intermediate.[17][18][19] This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the Ar-OCF3 bond and regenerate the Cu(I) catalyst.
An alternative two-step nucleophilic approach involves converting phenols into intermediates like xanthates or aryloxydifluoroacetic acids, which are then subjected to fluorination.[5][10][20][21][22]
Radical Trifluoromethoxylation
Radical C-H trifluoromethoxylation is a powerful, modern strategy for the direct functionalization of unactivated arenes, avoiding the need for pre-functionalized substrates.[23][24]
Causality: These methods generate a highly reactive trifluoromethoxy radical (•OCF3) which then adds to the aromatic ring. The reaction is often initiated by a visible-light photoredox catalyst or a chemical initiator.[25][26][27] The photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with a radical precursor reagent to generate the •OCF3 radical.[10] This radical adds to the arene, and the resulting cyclohexadienyl radical is oxidized to a cation, which then loses a proton to yield the final product.
Detailed Protocol 2: Visible-Light Photoredox C-H Trifluoromethoxylation of an Arene [10]
-
Objective: To directly trifluoromethoxylate an aromatic C-H bond.
-
Materials:
-
Arene Substrate (1.0 equiv, if solid; used as solvent if liquid)
-
N-Trifluoromethoxypyridinium Salt (e.g., Reagent 98 in[10]) (1.2 equiv)
-
Ru(bpy)3(PF6)2 (Photocatalyst) (1-2 mol%)
-
Acetonitrile (CH3CN), degassed
-
-
Procedure:
-
In a reaction vial equipped with a stir bar, combine the arene substrate, the N-trifluoromethoxypyridinium salt, and the Ru(bpy)3(PF6)2 catalyst.
-
Add degassed acetonitrile. If the arene is a liquid, it can often be used in excess as the solvent.
-
Seal the vial and place it in a photoreactor equipped with a cooling fan, approximately 5-10 cm from a blue LED lamp (λ ≈ 450 nm).
-
Irradiate the mixture with stirring at room temperature for the required reaction time (e.g., 12-24 hours), monitoring by GC-MS or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography. Note that this method can produce mixtures of regioisomers, which may require careful separation.
-
-
Self-Validation: The reaction's success is contingent on efficient light absorption by the photocatalyst and effective generation of the •OCF3 radical. Degassing the solvent is critical to remove oxygen, which can quench the excited state of the catalyst. The major drawback is the potential for forming regioisomeric products.[10]
Part 3: Applications in Drug Discovery and Agrochemicals
The unique properties of the -OCF3 group have led to its incorporation into numerous successful pharmaceuticals and agrochemicals.[1][3][28]
The -OCF3 Group in Action: Case Study of Riluzole
Riluzole is a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis (ALS).[1] It is one of the most prominent examples of a successful drug containing the trifluoromethoxy group.
Caption: Role of the -OCF3 group in the drug Riluzole.
The trifluoromethoxy group at the 6-position of the benzothiazole core is critical to Riluzole's pharmacological profile.[1]
-
Enhanced Blood-Brain Barrier (BBB) Permeability: The high lipophilicity imparted by the -OCF3 group facilitates the drug's passage across the BBB to reach its targets in the central nervous system.[1]
-
Improved Metabolic Stability: The -OCF3 group is resistant to enzymatic degradation, which improves Riluzole's bioavailability and extends its half-life, enhancing its overall efficacy.[1]
-
Potent Activity: Structure-activity relationship (SAR) studies have shown that derivatives with the 6-OCF3, 6-CF3, and other polyfluoroalkoxy groups are among the most potent compounds with "antiglutamate" activity in vivo.[29]
Other Notable Examples
-
Delamanid & Pretomanid: Anti-tuberculosis drugs where the fluorinated groups contribute to their efficacy and stability.[28]
-
Flurprimidol: A plant growth regulator used in agriculture.[3][22]
-
Triflumuron: An insecticide whose efficacy is enhanced by the lipophilic and stable -OCF3 group.[3]
Conclusion
The trifluoromethoxy group is a substituent of profound importance for the modern chemist. Its ability to confer high lipophilicity, metabolic stability, and strong electron-withdrawing character makes it an invaluable tool for optimizing the properties of bioactive molecules. While historically challenging to install, the development of robust electrophilic, nucleophilic, and radical-based synthetic methodologies has made trifluoromethoxylated aromatic compounds more accessible than ever. As these synthetic tools continue to improve, the strategic application of the -OCF3 group is poised to play an even greater role in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. sioc.cas.cn [sioc.cas.cn]
- 23. Radical Trifluoromethoxylation of Arenes Triggered by a Visible‐Light‐Mediated N−O Bond Redox Fragmentation [ouci.dntb.gov.ua]
- 24. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene in Organic Solvents
Introduction
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound of increasing interest in the fields of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, imparts a distinct electronic and steric profile, making it a valuable building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering predictive insights and detailed experimental protocols for its quantitative determination.
Physicochemical Properties and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict the solubility of this compound, we must first examine its key physicochemical properties.
Molecular Structure and Polarity:
This compound possesses a complex polarity. The presence of highly electronegative fluorine and oxygen atoms in the trifluoromethoxy group, along with the fluorine and bromine substituents on the benzene ring, creates significant bond dipoles. The asymmetrical arrangement of these substituents results in a net molecular dipole moment, rendering the molecule polar. The trifluoromethoxy group is a strong electron-withdrawing group, which further influences the electron distribution within the aromatic ring. Due to its substantial hydrophobic character, this compound is expected to have limited solubility in water.[1]
Intermolecular Interactions:
The primary intermolecular forces at play for this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. Given its relatively high molecular weight, these forces will be significant.
-
Dipole-Dipole Interactions: Due to its permanent dipole moment, the molecule will engage in dipole-dipole interactions with polar solvent molecules.
-
Halogen Bonding: The bromine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms in solvent molecules. The strength of these interactions generally increases in the order F < Cl < Br < I.[2]
The molecule lacks conventional hydrogen bond donors (like O-H or N-H), so it cannot form strong hydrogen bonds with protic solvents. However, the oxygen and fluorine atoms can act as hydrogen bond acceptors.
Solubility Prediction in Common Organic Solvents:
Based on these properties, we can predict its solubility behavior:
-
High Solubility: Expected in polar aprotic solvents that can engage in strong dipole-dipole interactions. Examples include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Ethyl acetate
-
-
Moderate Solubility: Expected in polar protic solvents. While it cannot donate hydrogen bonds, it can accept them. The overall polarity of these solvents should facilitate dissolution. Examples include:
-
Ethanol
-
Methanol
-
Isopropanol
-
-
Low to Moderate Solubility: Expected in nonpolar solvents. While van der Waals forces will be present, the lack of strong dipole-dipole interactions will limit solubility. Examples include:
-
Hexane
-
Toluene
-
Cyclohexane
-
Quantitative Solubility Data
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Strong dipole-dipole interactions and potential for weak hydrogen bonding. |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | High | Strong dipole-dipole interactions. |
| Methanol | Polar Protic | Moderate | Polarity match, but limited by the lack of solute hydrogen bond donors. |
| Ethanol | Polar Protic | Moderate | Polarity match, but limited by the lack of solute hydrogen bond donors. |
| Isopropanol | Polar Protic | Moderate | Polarity match, but limited by the lack of solute hydrogen bond donors. |
| Toluene | Nonpolar | Low to Moderate | Primarily van der Waals interactions. |
| Hexane | Nonpolar | Low | Primarily van der Waals interactions; significant polarity mismatch. |
| Water | Polar Protic | Very Low | Significant hydrophobic character of the molecule.[1] |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound, based on the widely accepted shake-flask method (OECD Guideline 105).[3]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (analytical standard grade)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram:
Caption: Workflow for solubility determination using the shake-flask method.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the optimal time, but 24 to 48 hours is typical.[3]
-
After agitation, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
-
Sample Collection and Preparation:
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[3]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample by a validated HPLC method.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in g/L or mol/L.
-
Trustworthiness and Self-Validation:
-
Triplicate Measurements: Perform the entire experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.[3]
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant once equilibrium is established.
-
Mass Balance: As a quality control measure, the concentration of the solute in the solid phase can also be analyzed to ensure consistency.
Safety and Handling
While specific toxicological data for this compound is limited, it is prudent to handle it with the care afforded to other halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[4][5]
Conclusion
This compound is a polar molecule with a significant hydrophobic character. Its solubility is expected to be highest in polar aprotic solvents and moderate in polar protic solvents, with limited solubility in nonpolar media. Due to the lack of publicly available quantitative data, experimental determination is essential for any application requiring precise solubility information. The shake-flask method, coupled with HPLC analysis, provides a robust and reliable means of obtaining this critical data. The protocols and predictive insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile chemical building block.
References
A Quantum Chemical Investigation of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: A Technical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene, a substituted aromatic compound with significant potential in pharmaceutical and materials science applications. The unique combination of a bromine atom, a fluorine atom, and a trifluoromethoxy group on the benzene ring imparts distinct electronic and steric properties that govern its reactivity and intermolecular interactions. Understanding these properties at a molecular level is paramount for its rational application in drug design and the development of novel materials. This guide details a robust computational workflow utilizing Density Functional Theory (DFT) to elucidate the structural, electronic, and reactive characteristics of this molecule. We will delve into the rationale behind the selection of computational methods, provide a step-by-step protocol for calculations, and demonstrate how to interpret the results to predict chemical behavior, including reactivity hotspots for electrophilic and nucleophilic attack. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the informed design and synthesis of next-generation functional molecules.
Introduction: The Significance of Fluorinated Aromatics
Substituted benzene derivatives are foundational building blocks in a vast array of chemical enterprises, from the synthesis of life-saving pharmaceuticals to the creation of high-performance materials. The strategic introduction of halogen atoms and fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, can dramatically alter the physicochemical properties of the parent aromatic ring.[1] Fluorine and fluorinated groups are known to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. In materials science, they can tune electronic properties, improve thermal stability, and influence crystal packing.
This compound presents a particularly interesting case study. The interplay between the electron-withdrawing inductive effects of the fluorine and trifluoromethoxy groups, the resonance effects of the halogens, and the steric bulk of the substituents creates a unique electronic landscape on the aromatic ring. This guide will equip the reader with the theoretical and practical knowledge to dissect these intricate electronic features through the lens of quantum chemistry.
Theoretical Framework: The Power of Density Functional Theory
To probe the molecular properties of this compound, we will employ Density Functional Theory (DFT), a workhorse of modern computational chemistry. DFT methods offer a favorable balance between computational cost and accuracy for systems of this size. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic molecules containing halogens, hybrid functionals often provide reliable results. The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for a broad range of chemical systems, including substituted benzenes.[2] It incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a heavy atom like bromine, it is crucial to select a basis set that can adequately describe its electron distribution, including relativistic effects. The def2-TZVP (split valence triple-zeta with polarization) basis set from the Karlsruhe group is an excellent choice. It is available for a wide range of elements and has been shown to perform well for halogenated compounds. For lighter atoms (C, H, O, F), the Pople-style 6-311+G(d,p) basis set is also a robust option, offering a good compromise between accuracy and computational expense. The inclusion of diffuse functions ("+") is important for describing the behavior of electrons far from the nucleus, which is relevant for anions and weak interactions. Polarization functions ("d,p") provide additional flexibility to the basis set to describe non-spherical electron distributions in bonded atoms.
Computational Workflow: A Step-by-Step Protocol
This section outlines a detailed protocol for performing quantum chemical calculations on this compound using the Gaussian software package, a widely used program in the field.
Workflow Overview
References
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene for the Synthesis of Advanced Biaryl Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Value of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of pharmaceutical and materials science, where the construction of biaryl motifs is a frequent necessity. This guide focuses on a strategically important building block: 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene .
The substituents on this aryl bromide are not merely incidental; they are deliberately chosen for the unique and highly desirable properties they impart to target molecules. The trifluoromethoxy (-OCF₃) group is a bioisostere for other functionalities and is known for dramatically increasing lipophilicity and metabolic stability, crucial parameters in drug design.[3][4] The fluorine atom further modulates the electronic properties of the ring. Both are potent electron-withdrawing groups, which has significant mechanistic implications for the Suzuki-Miyaura coupling.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides not only a validated, step-by-step protocol for the use of this compound in Suzuki-Miyaura reactions but also delves into the mechanistic rationale behind the procedural choices, empowering users to troubleshoot and adapt the methodology for their specific synthetic targets.
Mechanistic Insights: Causality in the Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for successful and reproducible outcomes. The Suzuki-Miyaura coupling proceeds via a palladium-catalyzed cycle, which is generally understood to involve three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
-
Pillar 1: Oxidative Addition. This is often the rate-determining step. The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. The reactivity trend for halides is I > Br > OTf >> Cl.[1][5] For our substrate, this compound, the strong electron-withdrawing nature of the -F and -OCF₃ groups makes the aromatic ring electron-deficient. This electronic pull increases the electrophilicity of the carbon atom attached to the bromine, thereby accelerating the oxidative addition step compared to electron-rich or neutral aryl bromides.
-
Pillar 2: Transmetalation. In this step, the organic group from the boron reagent is transferred to the palladium center. This process requires the presence of a base. The base activates the boronic acid by forming a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[6] The choice of base and solvent is critical to prevent side reactions like protodeboronation of the boronic acid.
-
Pillar 3: Reductive Elimination. The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2] The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often promote this step.[7]
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, base, and solvent. The following table provides representative data, based on established literature for similar fluorinated aryl bromides, to guide the optimization process for coupling this compound with a generic arylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 85 |
| 2 | Pd(dppf)Cl₂ (2%) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 3 | Pd₂(dba)₃ (1.5%) | XPhos (3.5%) | K₃PO₄ (3.0) | Toluene | 110 | 6 | 95 |
| 4 | Pd(OAc)₂ (2%) | SPhos (4%) | K₂CO₃ (2.0) | Toluene/H₂O (10:1) | 100 | 10 | 91 |
| 5 | Pd(dppf)Cl₂ (2%) | - | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 4 | 88[8] |
Analysis of Conditions:
-
Entry 1: Represents a classic, reliable set of conditions using Tetrakis(triphenylphosphine)palladium(0). It is effective but may require longer reaction times.
-
Entry 2: The use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provides higher yields and shorter reaction times due to the ligand's properties.[9][10]
-
Entry 3: This showcases a modern Buchwald-Hartwig catalyst system. Bulky, electron-rich phosphine ligands like XPhos are exceptionally active, often allowing for lower catalyst loadings and the coupling of more challenging substrates.[7]
-
Entries 4 & 5: Illustrate other common combinations of palladium sources, ligands, bases, and solvents that have proven effective for fluorinated substrates.[8]
Experimental Protocol: A Self-Validating System
This protocol provides a robust and general procedure for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Reagents & Equipment
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and/or LC-MS for reaction monitoring
-
Standard glassware for reaction and workup
Step-by-Step Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.).
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath or heating block and stir the mixture vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality base/solvent. | Use a fresh batch of catalyst. Ensure proper degassing of solvents and rigorous inert atmosphere technique. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). |
| Protodeboronation | Presence of excess water or protic sources; Reaction too slow. | Use anhydrous conditions if possible. Increase reaction temperature or switch to a more active catalyst to accelerate the desired coupling over the side reaction. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve inert atmosphere technique; ensure all solvents are thoroughly degassed. |
| Debromination of Starting Material | Catalyst deactivation pathways; Presence of impurities. | Screen different palladium catalysts or ligands. Ensure all reagents are pure. |
Conclusion
This compound is a highly valuable, electronically activated substrate for Suzuki-Miyaura cross-coupling reactions. The protocol detailed herein provides a reliable and adaptable starting point for the synthesis of complex biaryl molecules. By understanding the underlying mechanistic principles and the roles of each reaction component, researchers can effectively leverage this building block to construct novel molecular architectures for applications ranging from drug discovery to materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine and fluorine-containing motifs, such as the trifluoromethoxy (-OCF3) group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene has emerged as a highly valuable and versatile building block for accessing these privileged structures.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed, field-proven protocols for leveraging this substrate in several cornerstone palladium-catalyzed cross-coupling reactions. By understanding the unique reactivity of this electron-deficient aryl bromide, researchers can unlock its full potential in the synthesis of complex molecular architectures.
Substrate Analysis and Reactivity Profile
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the electronic properties of its substituents.
-
Aryl Bromide: The Carbon-Bromine bond is the reactive site for the initial, and often rate-determining, oxidative addition step with a Palladium(0) catalyst.[1][2]
-
Fluorine and Trifluoromethoxy Groups: Both -F and -OCF3 are strongly electron-withdrawing groups. This electronic pull renders the aromatic ring electron-deficient, which significantly accelerates the rate of oxidative addition to the Pd(0) center.[3][4] This enhanced reactivity often allows for milder reaction conditions compared to electron-rich or neutral aryl bromides.[5][6] The steric hindrance around the bromine atom is minimal, further contributing to its favorable reactivity profile.
This combination of features makes this compound an excellent substrate for a variety of cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
General Considerations for Protocol Design
Successful cross-coupling reactions hinge on the careful selection of several key components. The general catalytic cycle involves three main steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][2][7]
-
Palladium Source: A variety of Pd(0) and Pd(II) sources can be used. Common Pd(II) precatalysts like Palladium(II) acetate (Pd(OAc)2) require in-situ reduction to the active Pd(0) species.[8] Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) can also be used directly.[9]
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[5][10] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are known to accelerate both oxidative addition and the final reductive elimination step, making them highly effective for a broad range of substrates.[10][11]
-
Base: The base plays a crucial role, most notably in the transmetalation step of the Suzuki-Miyaura reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[8][12] The choice ranges from weaker inorganic bases (e.g., K2CO3, K3PO4) for Suzuki couplings to stronger alkoxide bases (e.g., NaOtBu) for C-N bond formations.[9][13]
-
Solvent and Atmosphere: Most palladium-catalyzed reactions are sensitive to oxygen. Therefore, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) and using degassed solvents is essential for achieving high yields and preventing catalyst degradation. Common solvents include ethereal options like 1,4-dioxane and THF, or aromatic solvents like toluene.[14]
Detailed Application Protocols
The following protocols are designed as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and catalyst loading may be necessary for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][12] Given the electron-deficient nature of the substrate, this reaction generally proceeds with high efficiency.
Reaction Scheme:

Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add the aryl boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K3PO4, 2.0 mmol, 2.0 equiv), and palladium catalyst/ligand.
-
Catalyst System A (General): Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Catalyst System B (Pre-catalyst): SPhos Pd G3 (0.02 mmol, 2 mol%).
-
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) followed by degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner (Ar') | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 100 | 6 | >95 |
| 4-Methoxyphenylboronic acid | SPhos Pd G3 | K3PO4 | Toluene/H2O | 80 | 8 | 92 |
| 3-Thienylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane | 100 | 12 | 88 |
| 2-Pyridylboronic acid[15] | Pd2(dba)3 / XPhos | KF | Dioxane | 110 | 16 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[16][17] This reaction typically requires a strong, non-nucleophilic base and a bulky phosphine ligand to facilitate the reductive elimination of the aryl amine product.[9][16]
Reaction Scheme:

Methodology:
-
Reagent Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried vial. Add the palladium pre-catalyst and ligand if not using a pre-catalyst.
-
Catalyst System: XPhos Pd G3 (0.02 mmol, 2 mol%).
-
-
Substrate and Amine Addition: Add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and degassed toluene (5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated heating block or oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH4Cl). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | XPhos Pd G3 | NaOtBu | Toluene | 110 | 8 | >95 |
| Aniline | RuPhos Pd G2 | LHMDS | Dioxane | 100 | 12 | 90 |
| Benzylamine | Pd(OAc)2 / tBuXPhos | K2CO3 | t-BuOH | 100 | 18 | 85 |
| Indole | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 110 | 24 | 78 |
Protocol 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp2)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[18][19] Copper-free versions have also been developed.[20][21]
Reaction Scheme:

Methodology (Copper-Catalyzed):
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh3)4 (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Solvent, Base, and Alkyne Addition: Add degassed THF (5 mL) and triethylamine (TEA, 2.0 mmol, 2.0 equiv) via syringe. Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-12 hours.
-
Workup: Once complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh3)4 / CuI | TEA | THF | RT | 4 | 94 |
| Trimethylsilylacetylene | PdCl2(PPh3)2 / CuI | Diisopropylamine | Toluene | 70 | 6 | 91 |
| 1-Octyne | Pd(OAc)2 / XPhos / CuI | Cs2CO3 | Dioxane | 80 | 10 | 87 |
| Propargyl alcohol | Pd(PPh3)4 / CuI | TEA | DMF | 50 | 8 | 85 |
Experimental Workflow & Visualization
A successful cross-coupling experiment relies on a systematic and careful workflow to ensure reproducibility and safety.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
The palladium catalytic cycle is the engine of these transformations. Understanding its fundamental steps is key to troubleshooting and optimizing reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Conclusion
This compound is a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature facilitates the key oxidative addition step, often leading to high yields under relatively mild conditions. By employing the robust protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently synthesize a wide array of complex, fluorinated molecules for applications in drug discovery, agrochemicals, and materials science. Careful selection of the catalyst system, base, and solvent, combined with adherence to inert atmosphere techniques, will ensure successful and reproducible outcomes.
References
- 1. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 2. fiveable.me [fiveable.me]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 21. Collection - Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters - Figshare [acs.figshare.com]
The Strategic deployment of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene in the Advancement of Modern Agrochemicals
Introduction: A Fluorinated Linchpin in Crop Protection Chemistry
In the intricate world of agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the development of effective and environmentally conscious crop protection agents. Among the vast arsenal of chemical intermediates, 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene has emerged as a cornerstone for the construction of a new generation of herbicides, fungicides, and insecticides. Its unique trifecta of reactive and modulating functional groups—a synthetically versatile bromine atom, a bioactivity-enhancing fluorine atom, and a lipophilicity- and metabolic stability-promoting trifluoromethoxy group—renders it an invaluable scaffold for medicinal chemists in the agrochemical sector.
This technical guide provides an in-depth exploration of the applications of this compound as a pivotal building block. We will delve into the rationale behind its molecular design, furnish detailed protocols for its key synthetic transformations, and present case studies that underscore its significance in the creation of high-performance agrochemicals.
Application Notes: The Causality Behind the Choice
The deliberate incorporation of fluorine and fluorinated moieties into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design.[1][2] The 3-fluoro-5-(trifluoromethoxy)phenyl motif, derived from this compound, offers a compelling constellation of properties that directly contribute to the enhanced performance of the final agrochemical product.
The Trifluoromethoxy (-OCF₃) Group: A "Super" Substituent
The trifluoromethoxy group is often referred to as a "super-substituent" due to its profound impact on a molecule's physicochemical properties.[1] Its inclusion is a calculated decision to optimize the efficacy and resilience of an agrochemical.
-
Enhanced Lipophilicity and Membrane Permeability: The -OCF₃ group is one of the most lipophilic substituents in medicinal chemistry. This heightened lipophilicity facilitates the transport of the agrochemical across the waxy cuticles of plants and the cellular membranes of target pests and pathogens, leading to improved uptake and bioavailability.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by enzymes within the target organism and in the environment. This increased metabolic stability translates to a longer half-life of the active ingredient, providing more sustained pest or disease control and potentially allowing for lower application rates.[3]
-
Modulation of Electronic Properties: The -OCF₃ group is a potent electron-withdrawing group, which can significantly influence the electronic environment of the aromatic ring. This modulation can be critical for optimizing the binding affinity of the agrochemical to its target protein or enzyme, thereby enhancing its potency.[4]
The Synergistic Role of Bromine and Fluorine
The bromine and fluorine atoms on the benzene ring are not mere spectators; they play crucial roles in both the synthesis and the final bioactivity of the derived agrochemicals.
-
Synthetic Handle for Elaboration: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of molecular fragments, enabling the construction of complex and diverse chemical libraries for screening and optimization.
-
Fine-Tuning of Bioactivity: The fluorine atom, with its high electronegativity and small steric footprint, can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the target enzyme or receptor. This can lead to a significant increase in the intrinsic activity of the molecule.[4]
Key Synthetic Transformations: Protocols and Methodologies
The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.[5][6]
Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in agrochemicals.[7]
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL), via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Molar Equivalents | Purpose |
| Aryl Bromide | This compound | 1.0 | Substrate |
| Boronic Acid | Phenylboronic Acid | 1.2 | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ | 0.03 | Catalyzes C-C bond formation |
| Base | K₂CO₃ | 2.0 | Activates the boronic acid |
| Solvent | Toluene/Water (4:1) | - | Reaction medium |
| Temperature | 90-100 °C | - | Provides energy for the reaction |
| Time | 12-24 hours | - | Duration for reaction completion |
Catalytic Cycle Visualization:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in many classes of agrochemicals.
Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Experimental Protocol:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a magnetic stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Table 2: Typical Reagents and Conditions for Buchwald-Hartwig Amination
| Component | Example | Molar Equivalents | Purpose |
| Aryl Bromide | This compound | 1.0 | Substrate |
| Amine | Morpholine | 1.2 | Coupling Partner |
| Catalyst | Pd₂(dba)₃ | 0.015 | Palladium source |
| Ligand | XPhos | 0.036 | Stabilizes and activates the catalyst |
| Base | NaOtBu | 1.4 | Deprotonates the amine |
| Solvent | Toluene | - | Reaction medium |
| Temperature | 100-110 °C | - | Provides energy for the reaction |
| Time | 12-24 hours | - | Duration for reaction completion |
Workflow Visualization:
Caption: A typical workflow for the Buchwald-Hartwig amination.
Conclusion: An Indispensable Tool for Agrochemical Innovation
This compound stands as a testament to the power of rational molecular design in the agrochemical industry. Its carefully orchestrated arrangement of functional groups provides chemists with a versatile platform for the synthesis of novel and highly effective crop protection agents. The trifluoromethoxy group, in particular, imparts a unique combination of properties that enhance the lipophilicity, metabolic stability, and ultimately, the bio-efficacy of the final product. The robust and well-established palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, ensure that the synthetic potential of this building block can be fully realized. As the demand for more potent, selective, and environmentally benign agrochemicals continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in shaping the future of agriculture.
References
- 1. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 2. Picoxystrobin preparation method (2014) | Zhang Xiaobing | 6 Citations [scispace.com]
- 3. Picoxystrobin | 117428-22-5 | FP102112 | Biosynth [biosynth.com]
- 4. Preparation method of picoxystrobin - Eureka | Patsnap [eureka.patsnap.com]
- 5. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
experimental procedure for Grignard reagent formation from 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Application Note & Protocol
Formation of 3-Fluoro-5-(trifluoromethoxy)phenylmagnesium Bromide: A Detailed Protocol for a Challenging Grignard Reagent Synthesis
Abstract
The synthesis of Grignard reagents from electron-deficient aryl halides presents unique challenges, including difficult initiation and potential instability of the resulting organometallic species. This application note provides a comprehensive, field-proven protocol for the successful formation of 3-fluoro-5-(trifluoromethoxy)phenylmagnesium bromide from its corresponding aryl bromide. We delve into the critical parameters governing the reaction, explaining the causality behind each experimental step, from magnesium activation to temperature control. This guide is designed for researchers, scientists, and drug development professionals who require reliable access to this versatile fluorinated building block for applications in medicinal chemistry, agrochemicals, and materials science. A strong emphasis is placed on safety protocols, particularly concerning the thermal stability of polyfluorinated organometallic reagents.
Introduction and Scientific Context
Grignard reagents are cornerstones of organic synthesis, valued for their ability to form new carbon-carbon bonds.[1][2] The formation of an aryl Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond, reversing the polarity of the carbon atom and rendering it a potent nucleophile and a strong base.[3][4]
The substrate, 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene, is an electron-poor aromatic system due to the potent electron-withdrawing effects of the fluorine and trifluoromethoxy groups.[5] This electronic deficiency poses two primary challenges:
-
Reaction Initiation: The electron-poor nature of the aromatic ring makes the carbon-bromine bond less susceptible to oxidative addition by magnesium, often leading to a significant induction period or complete failure of the reaction to start.[6]
-
Reagent Stability: Aryl Grignard reagents bearing multiple fluorine-containing substituents can be thermally unstable. While the trifluoromethoxy group (-OCF3) offers greater metabolic stability in drug molecules compared to a methoxy group, its influence on the thermal stability of the corresponding Grignard reagent requires careful consideration.[5] Notably, trifluoromethyl (-CF3) substituted phenyl Grignard reagents are known to be extremely hazardous, with the potential for violent, exothermic decomposition, especially at elevated concentrations.[7][8] This potential hazard necessitates stringent procedural controls.
This protocol is designed to navigate these challenges by employing robust magnesium activation techniques and strict control over reaction conditions to ensure a safe, reliable, and reproducible synthesis.
Reaction Scheme and Mechanism
The overall transformation is the insertion of magnesium into the carbon-bromine bond, which is significantly more reactive than the C-F bonds present in the molecule.
Caption: Reaction scheme for Grignard reagent formation.
The reaction is believed to proceed via a single-electron transfer (SET) mechanism on the surface of the magnesium metal.[9] The passivating layer of magnesium oxide (MgO) on the metal surface must be disrupted to expose fresh, reactive magnesium for the reaction to begin.[10][11]
Critical Experimental Parameters & Causality
Success in this synthesis is contingent upon rigorous control of several key variables.
-
Strictly Anhydrous Conditions: Grignard reagents are powerful bases that react rapidly with protic sources, including atmospheric moisture and residual water in the solvent or on glassware.[4][12] This reaction is not merely a nuisance that lowers yield; it is also exothermic and quenches the desired reagent. All glassware must be flame- or oven-dried immediately before use, and all solvents must be anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon).[13]
-
Magnesium Activation: The primary hurdle to initiation is the inert MgO layer on the magnesium turnings.[11] Mechanical methods (e.g., grinding the turnings) can be effective but are often impractical.[10] Chemical activation is more reliable.
-
Iodine (I₂): A small crystal of iodine is often used. It is thought to etch the magnesium surface, creating reactive sites. The disappearance of the characteristic purple or brown color of iodine is a classic visual indicator of successful initiation.[10][11][14]
-
1,2-Dibromoethane (DBE): This is a highly effective activating agent. It reacts readily with magnesium to form ethylene gas and magnesium bromide, cleaning the metal surface. The observation of bubbling (ethylene evolution) is a clear sign of activation.[10][15][16]
-
-
Solvent Choice: Anhydrous ethereal solvents are essential. They do not react with the Grignard reagent and are crucial for its stabilization. The lone pairs on the ether's oxygen atom coordinate to the magnesium center, stabilizing the RMgX species in solution.[13][16] Tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and better solvating properties, which can aid in the formation of more challenging Grignard reagents.[17]
-
Reaction Control & Temperature Management: Grignard formation is notoriously subject to an induction period followed by a rapid, highly exothermic reaction.[3][17]
-
Initiation: Only a small portion of the aryl bromide solution should be added initially to establish the reaction.
-
Slow Addition: Once initiated, the remainder of the aryl bromide must be added slowly and at a rate that maintains a gentle reflux or a controlled internal temperature. This prevents a dangerous runaway reaction.[7]
-
Heat Source: A heating mantle should be avoided. A water bath provides much safer and more uniform temperature control. An ice bath must be kept on hand for emergency cooling.[13]
-
Safety Protocols: A Self-Validating System
The combination of flammable solvents, exothermic reaction kinetics, and a potentially unstable product necessitates a robust approach to safety.
-
Major Hazards:
-
Fire: Anhydrous ethers like THF are highly flammable. The reaction is strongly exothermic and can lead to solvent boiling, creating a significant fire risk if vapors escape and find an ignition source.[7][17][18]
-
Runaway Reaction: Uncontrolled addition of the aryl halide after the induction period can lead to a violent, uncontrollable exotherm, potentially over-pressurizing the vessel.[17]
-
Thermal Instability: As previously noted, trifluoromethyl-substituted phenyl Grignard reagents are known to decompose violently.[8] While the trifluoromethoxy group is different, a similar hazard should be assumed as a precautionary measure. It is strongly recommended to prepare and use this reagent at a concentration of 0.5 M or lower to mitigate this risk. [8]
-
Chemical Exposure: Grignard reagents are corrosive and react violently with water.[19] The starting material and iodine are irritants.[18]
-
-
Mitigation Strategies:
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves are mandatory.[17]
-
Engineering Controls: The entire procedure must be conducted in a certified chemical fume hood.[7] Ensure all unnecessary equipment and flammable materials are removed from the hood.[17]
-
Inert Atmosphere: Use a Schlenk line or a nitrogen/argon balloon setup to exclude air and moisture.
-
Emergency Preparedness: Keep an ice bath readily available to cool the reaction if it becomes too vigorous.[13] A Class D fire extinguisher (for combustible metals) should be accessible in the laboratory.
-
Detailed Experimental Protocol
This protocol details the formation of ~100 mL of a nominal 0.5 M solution of the Grignard reagent.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Comments |
| Magnesium Turnings | 24.31 | 1.46 g | 60 | Use fresh, high-purity turnings. |
| This compound | 275.02 | 13.75 g | 50 | Ensure purity and dryness. |
| Anhydrous Tetrahydrofuran (THF) | - | ~110 mL | - | From a freshly opened bottle or solvent still. |
| Iodine (I₂) | 253.81 | 1 crystal | - | Activator. |
| 1,2-Dibromoethane (DBE) | 187.86 | ~0.1 mL | ~1.2 | Optional, but recommended activator. |
| Anhydrous Deuterated Chloroform (CDCl₃) | - | - | - | For NMR analysis (optional). |
| 1,2-Diiodoethane solution in THF | - | - | - | For titration. |
Apparatus Setup
-
Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a nitrogen/argon inlet at the top), a glass stopper, and a rubber septum.
-
Flame-dry the entire apparatus under a flow of inert gas or oven-dry all glassware at >120 °C overnight and assemble while hot, allowing it to cool under an inert atmosphere.[13]
Caption: Workflow for Grignard reagent synthesis.
Step-by-Step Procedure
-
Magnesium Preparation: Place the magnesium turnings (1.46 g, 60 mmol) into the cooled, dried reaction flask. Add a single small crystal of iodine.
-
Initiation Attempt 1 (Iodine): Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed.[20] Remove the heat and allow it to cool. The iodine color should fade as it reacts with the magnesium surface.
-
Reagent Solution: In a separate dry flask, dissolve this compound (13.75 g, 50 mmol) in 100 mL of anhydrous THF.
-
Initiation: Using a dry syringe, add approximately 5-10 mL of the aryl bromide solution to the stirred magnesium turnings.
-
Observation: Watch for signs of reaction initiation. These include:
-
Troubleshooting Initiation: If the reaction does not start within 10-15 minutes:
-
Add one drop of 1,2-dibromoethane (DBE) via syringe. Bubbling should be observed as the DBE reacts.[15]
-
Once the bubbling from DBE subsides, the reaction with the aryl bromide should commence.
-
-
Grignard Formation: Once the reaction is confirmed to have initiated, add the remaining aryl bromide solution dropwise via syringe or an addition funnel over 60-90 minutes. The rate of addition should be controlled to maintain a gentle, steady reflux without external heating. Use an ice bath to moderate the reaction if it becomes too vigorous.[20]
-
Completion: After the addition is complete, continue stirring the grey, cloudy mixture. If necessary, use a warm water bath (40-50 °C) to maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The reaction is complete when most of the shiny magnesium metal has been consumed.
-
Final Product: After cooling to room temperature, the resulting dark grey-brown solution is the Grignard reagent, nominally 0.5 M. It should be used immediately.
Quantification (Titration)
The actual concentration of Grignard reagents is often lower than the theoretical concentration. Titration is essential for accurate downstream use. A common method involves reacting an aliquot of the Grignard solution with a known excess of I₂, followed by back-titration of the remaining I₂ with a standard sodium thiosulfate solution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate. | 1. Wet glassware or solvent.[11] 2. Poor quality/passivated magnesium.[11] 3. Impure aryl bromide. | 1. Repeat the experiment ensuring all drying procedures are rigorously followed. 2. Use fresh magnesium turnings. Add a few drops of 1,2-dibromoethane to activate the surface.[11] 3. Purify the starting material if necessary. |
| Reaction starts but then stops. | 1. Insufficiently activated magnesium. 2. Concentration of initiator was too low. | 1. Gently warm the mixture with a water bath to restart. 2. Add another small crystal of iodine or a single drop of DBE. |
| A large amount of white solid forms. | The Grignard reagent has been quenched by water or oxygen. | This indicates a failure to maintain anhydrous/inert conditions. The experiment must be restarted. |
| Dark brown/black color and biphenyl formation. | Reaction temperature is too high, promoting Wurtz-type coupling of the aryl bromide with the Grignard reagent.[20] | Ensure slow, controlled addition of the aryl bromide to avoid temperature spikes. Maintain only a gentle reflux. This side product (3,3'-difluoro-5,5'-bis(trifluoromethoxy)-1,1'-biphenyl) is a common impurity.[20] |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 6. schnyderchemsafety.com [schnyderchemsafety.com]
- 7. dchas.org [dchas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. acs.org [acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. research.uga.edu [research.uga.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Derivatization of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of robust and versatile methods for the chemical derivatization of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene. This trifunctionalized aromatic scaffold is a highly valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of a reactive bromine atom, a metabolically stabilizing fluorine atom, and a lipophilic, electron-withdrawing trifluoromethoxy group makes it a prized starting material for constructing complex molecular architectures with tailored physicochemical properties.[2] This document details field-proven protocols for key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), organometallic-mediated functionalization via lithiation, and cyanation. Each section provides the mechanistic rationale behind the chosen methodology, detailed step-by-step protocols, and expected outcomes to empower researchers in drug development and materials innovation.
Introduction: The Strategic Value of this compound
The confluence of three distinct functional groups on the benzene ring of this compound offers a powerful platform for synthetic diversification.
-
The Bromo Group: Serves as the primary reactive handle for a multitude of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional predictability and control.
-
The Fluoro Group: As a bioisostere for hydrogen, the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final compound. Its inductive effect also modulates the reactivity of the aromatic ring.
-
The Trifluoromethoxy (-OCF₃) Group: This moiety is a key "lipophilic electron-withdrawing group." It increases the lipophilicity of a molecule, which can improve its bioavailability, while its strong electron-withdrawing nature enhances metabolic stability and can favorably influence pKa.[2]
This guide is designed to serve as a practical resource for scientists, explaining not just how to perform these derivatizations, but why specific conditions are chosen to achieve high-yield, selective, and reproducible outcomes.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions are foundational for derivatizing aryl halides. The bromine atom of the title compound is an ideal substrate for oxidative addition to a Pd(0) center, initiating a catalytic cycle that forges new bonds with high fidelity.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an unparalleled method for creating biaryl structures, which are prevalent in pharmaceuticals.[3][4] The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, and is celebrated for its mild conditions and tolerance of a vast array of functional groups.[5][6][7]
The catalytic cycle proceeds through three key steps:
-
Oxidative Addition: A Pd(0) complex inserts into the C-Br bond of the substrate.
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]
Caption: Workflow for a typical Suzuki-Miyaura Coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.
-
Under a positive pressure of argon, add Pd(OAc)₂ and SPhos.
-
Add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 10 mL toluene, 1 mL water).
-
Stir the mixture vigorously and heat to 90 °C in an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 80-90% |
| Pyridine-3-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 75-85% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[8][9] This reaction is critical for accessing countless pharmaceutical scaffolds where an aniline or related nitrogen-containing aromatic moiety is present.[10][11]
This Pd-catalyzed cycle is similar to the Suzuki coupling but involves an amine nucleophile.[8] Key steps include:
-
Oxidative Addition: Pd(0) adds to the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base removes a proton from the nitrogen to form a palladium amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aryl amine product and regenerating the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[12]
Caption: Catalytic cycle for the Buchwald-Hartwig Amination reaction.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous, degassed)
Procedure:
-
Strictly Anhydrous/Anaerobic Conditions Required. In a glovebox, add NaOtBu, Pd₂(dba)₃, and RuPhos to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox. Add this compound, followed by anhydrous toluene and benzylamine via syringe under a positive argon flow.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction vigorously. Monitor for completion by LC-MS (typically 2-8 hours).
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14] This reaction provides access to arylalkynes, which are valuable precursors for synthesizing heterocycles, conjugated polymers, and complex natural products.[15]
The reaction typically employs a dual catalytic system.[14]
-
Palladium Cycle: Similar to other cross-couplings, it involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination.
-
Copper Cycle: Copper(I) iodide acts as a co-catalyst. It reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is much faster than the direct reaction of the alkyne with the palladium complex.[13]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (Anhydrous, 3.0 equiv)
-
Tetrahydrofuran (THF) (Anhydrous)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Finally, add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature. The reaction is often mildly exothermic and proceeds to completion within 1-4 hours. Monitor by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through Celite to remove the triethylammonium bromide salt and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically with a hexane/ethyl acetate gradient) to afford the pure arylalkyne.
Lithiation-Trapping: Regioselective Functionalization
For introducing functional groups not readily accessible via cross-coupling, a halogen-metal exchange followed by quenching with an electrophile is a powerful strategy. This approach transforms the electrophilic aryl bromide into a highly nucleophilic aryllithium species.
At low temperatures (-78 °C), an organolithium reagent like n-butyllithium can selectively exchange with the bromine atom, which is more electropositive than the fluorine or carbon atoms. This process is rapid and generally high-yielding. The resulting aryllithium is a potent nucleophile and base, requiring low temperatures and aprotic conditions to prevent side reactions. It will readily attack a wide range of electrophiles. The ortho-directing effect of the fluorine atom can also play a role in deprotonation pathways, although halogen-metal exchange is typically faster for aryl bromides.[16]
Caption: General workflow for lithiation and electrophilic trapping.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 equiv)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Carbon Dioxide (CO₂) (gas from a cylinder or solid dry ice)
Procedure:
-
Strictly Anhydrous/Anaerobic Conditions Required. Add this compound to a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and septum.
-
Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete halogen-metal exchange.
-
Quench the reaction by bubbling CO₂ gas through the solution for 20 minutes or by carefully adding crushed dry ice in small portions.
-
Allow the mixture to slowly warm to room temperature.
-
Quench with 1 M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting carboxylic acid can often be purified by recrystallization or flash chromatography.
| Electrophile | Reagent | Resulting Functional Group |
| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |
| Formylation | DMF | Aldehyde (-CHO) |
| Deuteration | D₂O | Deuterium (-D) |
| Borylation | B(OiPr)₃ | Boronic Ester (-B(OiPr)₂) |
| Aldehyde/Ketone | R₂C=O | Secondary/Tertiary Alcohol (-CR₂OH) |
Cyanation: Installation of a Versatile Nitrile Group
The introduction of a nitrile (-CN) group opens up a wealth of synthetic possibilities. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used as a building block for nitrogen-containing heterocycles like tetrazoles. Modern palladium-catalyzed methods have largely replaced toxic and stoichiometric copper(I) cyanide reagents.[17]
Materials:
-
This compound (1.0 equiv)
-
Potassium Hexacyanoferrate(II) [K₄[Fe(CN)₆]] (0.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 equiv)
-
Sodium Carbonate (Na₂CO₃) (0.2 equiv)
-
N,N-Dimethylacetamide (DMAc) (Anhydrous)
Procedure:
-
To a Schlenk flask, add this compound, K₄[Fe(CN)₆], Pd(OAc)₂, dppf, and Na₂CO₃.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS. Upon completion (typically 6-18 hours), cool to room temperature.
-
Dilute the mixture with toluene and water.
-
Caution: Handle waste streams appropriately due to residual cyanide. Filter the mixture through Celite.
-
Separate the organic layer, and extract the aqueous phase with toluene.
-
Combine the organic layers, wash extensively with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude nitrile product by flash column chromatography or distillation.
Conclusion
This compound is a powerhouse building block for modern organic synthesis. Its derivatization is readily achieved through a variety of high-yielding and selective transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide reliable access to C-C and C-N bonded structures. For alternative functionalization patterns, low-temperature lithiation followed by electrophilic trapping offers a complementary and highly versatile route. Finally, palladium-catalyzed cyanation allows for the strategic installation of the synthetically useful nitrile group. The protocols and insights provided herein are intended to equip researchers with the practical knowledge to leverage this important scaffold in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 17. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Application Note: Strategic Synthesis of Advanced Fluorinated Liquid Crystals Using 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
The performance of modern liquid crystal displays (LCDs) is critically dependent on the molecular architecture of the liquid crystal (LC) materials. Fluorinated liquid crystals, particularly those incorporating the trifluoromethoxy (-OCF₃) group, are paramount for achieving the demanding specifications of high-performance displays, such as those used in 8K televisions and monitors.[1] These materials are prized for their chemical and thermal stability, low viscosity, and, most importantly, their ability to generate a large, negative dielectric anisotropy (Δε), a prerequisite for the vertically aligned (VA) display mode.[2][3] This document provides a detailed guide on the application of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, a key synthetic building block, in the construction of these advanced LC materials. We present field-proven protocols, mechanistic insights, and the scientific rationale behind experimental design.
The Imperative of Fluorination in Liquid Crystal Design
The strategic incorporation of fluorine atoms into a liquid crystal's core structure is a well-established strategy for fine-tuning its physical properties.[4][5] The small size of the fluorine atom allows for its inclusion without drastically disrupting the mesophase, while its high electronegativity imparts significant changes to the molecule's electronic character.[4][5]
The trifluoromethoxy (-OCF₃) group, in particular, offers several distinct advantages:
-
Negative Dielectric Anisotropy (Δε): The strong perpendicular dipole moment induced by the -OCF₃ group is essential for creating LCs with the negative dielectric anisotropy required for VA-LCDs.[2][3]
-
Enhanced Stability: The strength of the C-F bonds confers excellent thermal and photochemical stability to the final LC mixture, a critical factor for display longevity.[6][7]
-
Low Viscosity: Compared to other polar groups like cyano (-CN), fluorinated moieties often lead to lower rotational viscosity, enabling faster switching times.[6][8]
This compound is an exemplary starting material that embeds these desirable features directly into the molecular core.
Profile of a Key Building Block: this compound
This trifunctionalized benzene derivative is a versatile intermediate specifically designed for constructing complex organic molecules.[9] The bromine atom serves as a highly reliable reactive handle for carbon-carbon bond formation, while the fluoro and trifluoromethoxy groups are strategically positioned to impart the desired electronic properties to the final liquid crystal molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1129541-09-8 | --INVALID-LINK--[10] |
| Molecular Formula | C₇H₃BrF₄O | --INVALID-LINK-- |
| Molecular Weight | 259.00 g/mol | --INVALID-LINK--[11] |
| Appearance | Liquid | --INVALID-LINK--[12] |
| Primary Application | Intermediate for liquid crystals, pharmaceuticals, and agrochemicals. | --INVALID-LINK--[13] |
The primary synthetic utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions.
Core Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the preeminent method for C-C bond formation in liquid crystal synthesis due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[14][15][16] This reaction provides a robust and high-yield pathway to biaryl and terphenyl structures that form the rigid core of most calamitic (rod-shaped) liquid crystals.
General Experimental Workflow
The following diagram outlines the critical stages of a typical Suzuki-Miyaura coupling experiment for LC synthesis.
Caption: Standard workflow for Suzuki-Miyaura cross-coupling.
Detailed Step-by-Step Protocol
This protocol details the synthesis of a fluorinated biphenyl, a common LC core structure.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (e.g., 4-pentylphenylboronic acid) (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)
-
Anhydrous Toluene and Degassed Deionized Water (4:1 ratio)
-
Standard inert atmosphere glassware (Schlenk line, flasks, condenser)
Procedure:
-
Vessel Preparation: In a flame-dried Schlenk flask under a positive pressure of nitrogen, combine this compound (10.0 mmol, 2.59 g), the arylboronic acid (12.0 mmol), and potassium carbonate (25.0 mmol, 3.45 g).
-
Atmosphere Control: Seal the flask, then evacuate and backfill with high-purity nitrogen. Repeat this cycle three times.
-
Expertise & Experience: This step is critical. The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) state by atmospheric oxygen, especially at elevated temperatures. Failure to establish and maintain an inert atmosphere is a common cause of low yields or complete reaction failure.
-
-
Solvent Addition: Add anhydrous toluene (40 mL) and degassed deionized water (10 mL) via cannula or syringe. Sparge the resulting slurry with nitrogen for 15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Introduction: Under a strong positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (0.02 equiv., 0.231 g).
-
Trustworthiness: Adding the catalyst last and under a blanket of inert gas minimizes its exposure to any residual oxygen, preserving its catalytic activity for the entire reaction duration.
-
-
Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. The reaction is typically complete within 12-18 hours. Monitor progress by TLC or GC-MS by periodically taking aliquots.[17][18]
-
Aqueous Workup: After cooling to room temperature, add 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure product.
Table 2: Representative Reaction Outcomes
| Boronic Acid Partner | Expected Product | Typical Yield Range |
| 4-Propylphenylboronic acid | 4-Propyl-1-(3-fluoro-5-(trifluoromethoxy)phenyl)benzene | 88-95% |
| 4-Cyanophenylboronic acid | 4'-(3-Fluoro-5-(trifluoromethoxy)phenyl)-[1,1'-biphenyl]-4-carbonitrile | 85-92% |
| Biphenyl-4-ylboronic acid | 4-(3-Fluoro-5-(trifluoromethoxy)phenyl)-1,1':4',1''-terphenyl | 80-90% |
Mechanistic Rationale: The Suzuki Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to troubleshooting and optimization. The Suzuki coupling proceeds via a well-defined catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can facilitate this rate-determining step.[15]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (like K₂CO₃) to form a more nucleophilic boronate species.[16]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled and eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[18]
Conclusion and Future Outlook
This compound is a powerful and indispensable building block for the modern liquid crystal chemist. Its use in well-established synthetic methodologies like the Suzuki-Miyaura coupling provides a direct and efficient path to novel mesogens with properties tailored for next-generation display technologies. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize high-performance liquid crystals with superior stability, fast response times, and the specific negative dielectric anisotropy required for advanced VA-mode displays.
References
- 1. Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound [myskinrecipes.com]
- 10. 1129541-09-8|this compound|BLD Pharm [bldpharm.com]
- 11. 1-Bromo-3-chloro-5-(trifluoromethoxy)benzene - Amerigo Scientific [amerigoscientific.com]
- 12. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)- [cymitquimica.com]
- 13. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Catalytic Amination Reactions Involving 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Introduction: The Strategic Importance of the 3-Fluoro-5-(trifluoromethoxy)aniline Moiety
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a widely employed tactic to modulate the physicochemical and biological properties of lead compounds. The 3-fluoro-5-(trifluoromethoxy)aniline scaffold is of particular interest, as the trifluoromethoxy (-OCF₃) group can significantly enhance metabolic stability and lipophilicity, while the fluoro (-F) substituent can influence pKa and conformational preferences, thereby improving binding affinity and selectivity for biological targets.
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of N-substituted 3-fluoro-5-(trifluoromethoxy)anilines via catalytic amination of the readily accessible building block, 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene. We will delve into the two most prominent and robust methodologies for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The causality behind experimental choices, self-validating system design for protocols, and authoritative grounding in the primary literature are the cornerstones of this document, intended for researchers, scientists, and drug development professionals.
Understanding the Substrate: this compound
The substrate, this compound, is an electron-deficient aryl bromide. The electron-withdrawing nature of both the fluorine and trifluoromethoxy groups significantly influences the reactivity of the C-Br bond, making it susceptible to oxidative addition in palladium-catalyzed cycles and nucleophilic attack in copper-catalyzed processes. This electronic profile is a key consideration in the selection of appropriate catalysts, ligands, and reaction conditions to achieve efficient C-N bond formation.
Part 1: The Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Cross-Coupling
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance under relatively mild conditions.[1] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, which is typically generated in situ from a palladium precatalyst. The resulting Pd(II) intermediate then coordinates with the amine. A base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex. The final and often rate-determining step is the reductive elimination of the N-aryl amine product, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Protocol Design
-
Palladium Precatalyst: While Pd₂(dba)₃ and Pd(OAc)₂ are common, modern precatalysts that feature a built-in ligand (e.g., G3 or G4 palladacycles) often provide more consistent results and allow for lower catalyst loadings.
-
Ligand Selection: For electron-deficient aryl bromides like our substrate, bulky and electron-rich biaryl phosphine ligands are paramount. Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated excellent efficacy in promoting both the oxidative addition and the crucial reductive elimination steps.
-
Base Selection: The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions. Sodium tert-butoxide (NaOtBu) is a common choice for aryl amines, while weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed for more sensitive substrates or aliphatic amines.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalyst and reagents.
Experimental Protocol 1: Buchwald-Hartwig Amination with an Aryl Amine (e.g., Aniline)
This protocol is a representative procedure for the coupling of this compound with an aniline derivative, based on established methods for electron-deficient aryl bromides.
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk tube or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the aniline (1.2 mmol, 1.2 equiv.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-fluoro-5-(trifluoromethoxy)aniline.
Experimental Protocol 2: Buchwald-Hartwig Amination with an Aliphatic Amine (e.g., Morpholine)
This protocol outlines a typical procedure for the coupling with a secondary aliphatic amine, which often requires slightly different conditions.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: In a reaction vial suitable for microwave synthesis or a sealed tube, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add morpholine (1.5 mmol, 1.5 equiv.) followed by anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with stirring for 18-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Experimental Protocol 1.
| Parameter | Protocol 1 (Aryl Amine) | Protocol 2 (Aliphatic Amine) |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | RuPhos |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 100 °C | 100-120 °C |
Part 2: The Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation.[2] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often utilize copper(I) salts as catalysts in the presence of a ligand, allowing for milder reaction conditions.
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation is less definitively established than the Buchwald-Hartwig reaction but is generally believed to involve the formation of a copper(I) amide, which then undergoes a reaction with the aryl halide. The cycle is thought to proceed through oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination.
Caption: A proposed catalytic cycle for the Ullmann condensation.
Experimental Protocol 3: Ligand-Accelerated Ullmann Amination
This protocol is a representative procedure for a modern Ullmann amination, which employs a ligand to facilitate the reaction under milder conditions than the classical approach.
Materials:
-
This compound
-
Primary or secondary amine
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a reaction vial, add CuI (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous DMSO (5 mL).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 110-130 °C with vigorous stirring for 24-48 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium precatalyst or ligand. Consider using a more robust precatalyst. |
| Insufficiently strong base | For less acidic amines, switch to a stronger base like NaOtBu or LiHMDS. | |
| Poor solvent quality | Ensure the use of anhydrous and degassed solvents. | |
| Formation of Side Products | Hydrodehalogenation | This can occur in the presence of water or other proton sources. Ensure all reagents and solvents are dry. |
| Diarylation of primary amines | Use a slight excess of the aryl bromide or add the amine slowly to the reaction mixture. |
Conclusion
The catalytic amination of this compound is a highly effective strategy for the synthesis of valuable 3-fluoro-5-(trifluoromethoxy)aniline derivatives. The Buchwald-Hartwig amination, with its well-defined catalytic systems and broad functional group tolerance, generally represents the state-of-the-art for this transformation. However, the Ullmann condensation provides a viable, palladium-free alternative that can be advantageous in certain contexts. The choice between these methodologies will depend on factors such as substrate scope, cost considerations, and the specific requirements of the synthetic target. The protocols provided herein, grounded in established chemical principles, offer a robust starting point for the successful implementation of these powerful C-N bond-forming reactions in a research and development setting.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene and its Derivatives
Welcome to the technical support center for the purification of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene and its structurally related derivatives. This guide is designed for researchers, chemists, and process development professionals who handle these valuable fluorinated building blocks. The unique electronic properties conferred by the fluoro-, bromo-, and trifluoromethoxy- substituents make these compounds essential intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, achieving the high purity required for these applications necessitates a robust and well-understood purification strategy.[2]
This document provides answers to frequently asked questions, detailed troubleshooting guides for common laboratory challenges, and validated protocols to streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common queries regarding the purification of halogenated trifluoromethoxybenzene compounds.
Q1: What is this compound, and why is its purity so critical?
A: this compound (CAS No. 1129541-09-8) is a substituted aromatic compound used as a building block in organic synthesis.[1][3] Its three distinct functional groups (bromo, fluoro, trifluoromethoxy) offer specific reactivity and properties for creating more complex molecules.
The purity of this intermediate is non-negotiable for several reasons:
-
Downstream Reaction Efficiency: Impurities can interfere with subsequent reactions, poisoning catalysts, reducing yields, and generating unwanted by-products.[2]
-
Final Product Integrity: In pharmaceutical synthesis, impurities present in an intermediate can be carried through to the final Active Pharmaceutical Ingredient (API), compromising its safety, efficacy, and stability.[2][4][5]
-
Regulatory Compliance: Regulatory bodies like the FDA have stringent limits on impurity levels in APIs.[2][4] Controlling purity from the earliest stages is essential for a smooth regulatory submission process.
Q2: What are the typical impurities I should expect when synthesizing or handling this compound?
A: Impurities are typically process-related and stem from the synthetic route employed. Common synthetic pathways involve the bromination of a corresponding fluoro-(trifluoromethoxy)benzene precursor.[6][7]
Table 1: Common Impurities and Their Origins
| Impurity Type | Specific Example | Likely Origin | Recommended Analytical Detection Method |
| Unreacted Starting Material | 1-Fluoro-3-(trifluoromethoxy)benzene | Incomplete bromination reaction. | GC-MS, HPLC, ¹H NMR |
| Isomeric By-products | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | Lack of complete regioselectivity during the bromination step. | GC-MS, ¹⁹F NMR, HPLC |
| Over-reaction Products | Dibromo-fluoro-(trifluoromethoxy)benzene | Excess brominating agent or prolonged reaction time. | GC-MS, LC-MS |
| Residual Solvents | Dichloromethane, Acetic Acid, Toluene | Solvents used during synthesis and workup. | ¹H NMR, GC-Headspace |
| Reagent-related Impurities | Residual acids or bases from workup | Incomplete neutralization or washing steps. | Aqueous layer pH check; not typically seen in final product if workup is correct. |
Q3: What are the primary purification methods suitable for this class of compounds?
A: The choice of purification method depends on the physical state of the compound (liquid or solid) and the nature of the impurities. The main techniques are:
-
Aqueous Workup (Extraction): The essential first step after synthesis to remove inorganic salts, acids, and bases.[8]
-
Distillation: Highly effective for separating liquids with significantly different boiling points, such as removing volatile solvents or some starting materials.[9] Given the likely high boiling point of the target molecule, vacuum distillation is often required to prevent thermal decomposition.
-
Flash Column Chromatography: The most versatile technique for separating complex mixtures, particularly for removing closely related isomers and by-products that are difficult to separate by other means.[4][5]
-
Recrystallization: A powerful method for achieving very high purity if the target compound is a solid.[10][11] It relies on differences in solubility between the desired compound and impurities in a chosen solvent.
Q4: How do I decide on the best purification strategy for my crude product?
A: A systematic approach is key. The initial purity, determined by a preliminary analysis (e.g., TLC, GC-MS, or NMR of the crude material), will guide your strategy. The following workflow provides a general decision-making framework.
Caption: General purification decision workflow.
Section 2: Troubleshooting Guides - In the Lab
This section provides solutions to specific issues you may encounter during purification.
Problem 1: Persistent Emulsion during Aqueous Workup/Extraction
-
Symptom: The organic and aqueous layers fail to separate cleanly after shaking in a separatory funnel.
-
Causality: Halogenated and fluorinated organic compounds can have densities close to water, and trace impurities can act as surfactants, stabilizing emulsions.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
-
Break the Emulsion: Gently swirl the funnel instead of shaking vigorously. You can also gently agitate the emulsion interface with a glass rod.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.
-
Change Solvent Polarity: Add a small amount of a less polar solvent (e.g., hexane) to the organic layer to decrease its overall density.
-
Problem 2: Poor Separation or Streaking during Flash Column Chromatography
-
Symptom: The desired compound co-elutes with impurities, or the spot/peak shows significant tailing.
-
Causality: This is almost always due to incorrect solvent system selection, improper column packing, or sample overloading. The trifluoromethoxy group can engage in specific interactions, making solvent choice critical.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Perform thorough thin-layer chromatography (TLC) analysis first. The ideal solvent system should give your target compound an Rf value of 0.25-0.35 .
-
If streaking occurs on TLC, add 1% triethylamine to the mobile phase if the compound has a basic moiety, or 1% acetic acid for acidic compounds/impurities.
-
-
Check Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A poorly packed column leads to an uneven solvent front and poor separation.
-
Reduce Sample Load: Do not overload the column. A general rule is to load no more than 1g of crude material per 25-40g of silica gel.
-
Use Dry Loading: If the crude product is poorly soluble in the mobile phase, dissolve it in a minimal amount of a stronger solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, dry it completely, and load the resulting free-flowing powder onto the column.
-
Caption: Troubleshooting poor chromatography separation.
Problem 3: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Symptom: Instead of forming solid crystals upon cooling, the product separates as an insoluble oil, or the solution remains clear even at low temperatures.
-
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Failure to crystallize suggests the compound is too soluble in the chosen solvent even when cold, or that nucleation is inhibited.
-
Troubleshooting Steps:
-
For Oiling Out:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool much more slowly. Insulate the flask to reduce the cooling rate.
-
If it persists, consider a different solvent or a two-solvent system (e.g., dissolve in a good solvent like ethyl acetate and slowly add a poor solvent like hexane until turbidity appears, then heat to clarify and cool slowly).[12]
-
-
For Failure to Crystallize:
-
Induce Nucleation: Scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth.[13]
-
Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Partially evaporate the solvent to increase the concentration and cool again.
-
Cool to Lower Temperature: Use a dry ice/acetone bath if an ice bath is insufficient, but be aware this can cause impurities to crash out as well.
-
-
Section 3: Standard Operating Protocols (SOPs)
These protocols provide a validated starting point for your purification work. Always perform work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
SOP 1: General Purification by Flash Column Chromatography
This protocol assumes a crude product containing isomeric impurities after an initial aqueous workup.
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation and an Rf of ~0.3 for the target compound.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles are trapped.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
Drain the solvent until the sample is just absorbed onto the sand layer.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Place the product under high vacuum to remove any final traces of solvent.
-
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1129541-09-8 [sigmaaldrich.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 9. shyzchem.com [shyzchem.com]
- 10. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. youtube.com [youtube.com]
identifying and minimizing byproducts in the synthesis of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Technical Support Center: Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Welcome to the technical support center for the synthesis of this compound (CAS No. 130723-13-6). This critical building block is extensively used in the development of pharmaceuticals and agrochemicals, where its unique substitution pattern provides desirable properties such as enhanced metabolic stability and bioavailability.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of its synthesis, with a focus on identifying and mitigating common byproducts to ensure high purity and yield.
The most reliable and regioselective industrial synthesis of this compound proceeds via a two-step sequence starting from 3-Fluoro-5-(trifluoromethoxy)aniline. This route involves:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
-
Sandmeyer Reaction: Copper(I) bromide-catalyzed substitution of the diazonium group with a bromide.[3][4]
This approach is generally preferred over direct bromination of 1-fluoro-3-(trifluoromethoxy)benzene, which often leads to a mixture of regioisomers and poly-brominated species that are difficult to separate.[5] This guide will focus exclusively on the diazotization-Sandmeyer pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each point details potential causes and provides a step-by-step protocol for resolution.
Issue 1: Low Yield of Final Product
Question: My overall yield of this compound is significantly lower than expected. What are the likely causes and how can I fix this?
Answer: Low yield is a common problem that can originate from either the diazotization or the Sandmeyer step. The primary causes are incomplete conversion of the starting material or the formation of significant side products.
Potential Causes & Troubleshooting Steps:
-
Incomplete Diazotization: The aniline may not have fully converted to the diazonium salt.
-
Verification: Before proceeding to the Sandmeyer reaction, test for the presence of the starting aniline. Spot a small aliquot of the diazonium salt solution onto a TLC plate and check against a standard of 3-Fluoro-5-(trifluoromethoxy)aniline.
-
Protocol:
-
Ensure your sodium nitrite (NaNO₂) solution is freshly prepared and has been added slowly while maintaining the reaction temperature between 0–5 °C. Diazonium salts are thermally unstable.[6]
-
Verify the stoichiometry and concentration of the acid (typically HCl or H₂SO₄). At least 3 equivalents of acid are required: one to protonate the aniline, one to form nitrous acid (HONO) from NaNO₂, and one to maintain an acidic medium to prevent unwanted side reactions like azo coupling.[7]
-
After the NaNO₂ addition, allow the reaction to stir for an additional 15-20 minutes in the cold to ensure complete conversion.
-
-
-
Decomposition of Diazonium Salt: The intermediate diazonium salt is unstable and can decompose, primarily through reaction with water to form a phenol byproduct.
-
Verification: Analyze the crude product mixture using GC-MS. Look for a peak corresponding to the molecular weight of 3-Fluoro-5-(trifluoromethoxy)phenol .
-
Protocol:
-
Strictly maintain the temperature below 5 °C throughout the diazotization and prior to the Sandmeyer addition. Use of a cryostat or a well-maintained ice/salt bath is critical.
-
Use the diazonium salt solution immediately in the next step. Do not store it. Flow chemistry setups can be particularly effective at minimizing the residence time of this unstable intermediate.[6]
-
-
-
Hydrodediazoniation (Reduction of Diazonium Salt): The diazonium group can be replaced by a hydrogen atom, leading to the formation of 1-Fluoro-3-(trifluoromethoxy)benzene .
-
Verification: This byproduct is often volatile and can be detected by GC-MS analysis of the crude product.
-
Protocol:
-
This side reaction is often promoted by certain solvents. While aqueous media are common, exploring the use of low- or non-polar organic solvents for the Sandmeyer step can sometimes suppress hydrodediazoniation.[8][9]
-
Ensure the copper(I) bromide catalyst is of high quality and that the reaction conditions do not favor radical reduction pathways.
-
-
Issue 2: Persistent Yellow/Orange Color in the Purified Product
Question: After column chromatography, my this compound is still colored. What is this impurity and how do I remove it?
Answer: A persistent yellow-to-orange hue is almost always due to trace amounts of azo compounds. These are highly conjugated dyes formed by the electrophilic diazonium salt attacking an electron-rich aromatic ring, such as the starting aniline.
Potential Causes & Troubleshooting Steps:
-
Azo Compound Formation: Occurs when the local concentration of diazonium salt is high in the presence of unreacted aniline.
-
Verification: Azo compounds are often visible on a TLC plate as intensely colored spots and can sometimes be detected by UV-Vis spectroscopy.
-
Protocol for Minimization:
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and sub-surface to ensure it reacts quickly to form nitrous acid without building up locally.
-
Maintain Acidity: Ensure the reaction medium remains strongly acidic (pH < 2) throughout the diazotization. This keeps the concentration of the free, nucleophilic aniline low, minimizing its ability to attack the diazonium salt.
-
-
Protocol for Removal:
-
Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic azo compound, increasing its solubility in the aqueous layer.
-
Activated Carbon: If the color persists after chromatography, dissolving the product in a non-polar solvent (like hexane) and stirring with a small amount of activated carbon for 15-30 minutes, followed by filtration through celite, can effectively remove these colored impurities.
-
-
Issue 3: An Unexpected Peak is Observed in GC-MS/LC-MS Analysis
Question: My mass spectrometry analysis shows an unexpected peak. How can I identify it?
Answer: Byproducts in this synthesis are predictable based on the reactivity of the diazonium intermediate. The table below summarizes the most common impurities, their molecular weights, and their origin.
Data Presentation: Common Byproducts and Their Identification
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Origin | Identification Notes |
| Starting Material | C₇H₅F₄NO | 195.12 | Incomplete Diazotization | M+ peak at 195. Confirm with authentic standard. |
| Phenol Byproduct | C₇H₄F₄O₂ | 196.10 | Decomposition of Diazonium Salt | M+ peak at 196. More polar than the product on TLC. |
| Reduction Byproduct | C₇H₄F₄O | 180.10 | Hydrodediazoniation | M+ peak at 180. More volatile than the product. |
| Azo Byproduct | C₁₄H₈BrF₈N₂O₂ | 483.12 | Azo Coupling | High MW peak, often not volatile enough for GC-MS. Appears as colored spot. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the diazotization step?
The three most critical parameters are temperature, rate of addition, and acidity.
-
Temperature: Must be maintained between 0–5 °C to prevent the thermal decomposition of the diazonium salt.[10] Excursions above 10 °C can lead to rapid nitrogen evolution and a significant increase in phenol byproduct formation.
-
Rate of Addition: Slow, controlled addition of sodium nitrite is essential to manage the exotherm of the reaction and to prevent a buildup of nitrous acid, which can also decompose.
-
Acidity: A sufficiently acidic environment (pH < 2) is crucial to ensure the complete formation of the nitrosonium ion (NO⁺) electrophile and to keep the starting aniline protonated, preventing it from participating in side reactions.[11]
Q2: Why is a Sandmeyer reaction with CuBr preferred over other bromination methods?
The Sandmeyer reaction is preferred due to its high regioselectivity. The bromo group specifically replaces the diazonium group, leading to a single isomer. In contrast, electrophilic aromatic bromination of 1-fluoro-3-(trifluoromethoxy)benzene would be directed by both the fluoro (ortho-, para-directing) and trifluoromethoxy (meta-directing) groups, inevitably producing a mixture of isomers that would require challenging separation.[5] The Sandmeyer reaction provides a clean and predictable route to the desired 1,3,5-substitution pattern.[3]
Q3: Can I use copper(II) bromide for the Sandmeyer reaction?
While some Sandmeyer-type reactions can occur with Cu(II) salts, the classical and most efficient Sandmeyer reaction relies on a copper(I) salt (e.g., CuCl, CuBr, CuCN). The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt to generate an aryl radical.[4] Using Cu(I) is therefore standard practice for achieving high yields and minimizing byproducts.
Q4: My diazonium salt intermediate seems to be precipitating from the aqueous solution. Is this normal?
Precipitation of the diazonium salt, often as its tetrafluoroborate or tosylate salt, is a known procedure sometimes used for isolation (as in the Balz-Schiemann reaction).[12] However, if you are performing a one-pot diazotization/Sandmeyer in aqueous HCl or H₂SO₄, the diazonium salt should remain soluble. If it precipitates, it could indicate that the concentration of your starting material is too high for the volume of solvent used. This can lead to poor mixing and an increase in side reactions. Consider diluting the reaction mixture to maintain a homogenous solution.
Visualized Workflows and Mechanisms
Diagram 1: Synthetic Pathway
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Improve Regioselectivity of Reactions with 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. We understand that achieving high regioselectivity in reactions with polysubstituted aromatic compounds can be a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your reaction outcomes.
I. Understanding the Substrate: Electronic and Steric Influences
This compound presents a unique reactivity profile due to the interplay of its three distinct substituents. A thorough understanding of their individual and collective effects is paramount for predicting and controlling regioselectivity.
Substituent Effect Summary
| Substituent | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) | Activating/Deactivating |
| -Br | Inductively withdrawing, weakly resonance donating | ortho-, para- director | Deactivating[1][2] |
| -F | Strongly inductively withdrawing, weakly resonance donating | ortho-, para- director | Deactivating[3] |
| -OCF₃ | Strongly inductively withdrawing | meta- director (generally) | Strongly Deactivating[4][5] |
The trifluoromethoxy group (-OCF₃) is a potent electron-withdrawing group, significantly more so than a methoxy group, which increases the lipophilicity of molecules.[5] This deactivation can make electrophilic aromatic substitution challenging. Conversely, the electron-deficient nature of the ring makes it a good candidate for nucleophilic aromatic substitution (SNAr), especially when a strong nucleophile is used.[6]
II. Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Poor or incorrect regioselectivity in electrophilic aromatic substitution (EAS) reactions (e.g., nitration, halogenation).
Question: I am attempting a nitration reaction on this compound using standard HNO₃/H₂SO₄ conditions, but I am getting a mixture of isomers with low yield of the desired product. How can I improve the regioselectivity?
Answer: The combination of three deactivating groups makes this substrate highly unreactive towards electrophilic aromatic substitution.[1][7] The directing effects of the substituents are also in competition. The bromo and fluoro groups are ortho-, para- directors, while the strongly deactivating trifluoromethoxy group is a meta- director.
Causality and Strategic Solutions:
-
Dominating Directing Effects: In a competition between multiple deactivating groups, the least deactivating groups (in this case, -Br and -F) will primarily dictate the position of electrophilic attack. However, the strong deactivation by the -OCF₃ group will significantly slow down the reaction.[8]
-
Steric Hindrance: The positions ortho to the bromine and fluorine atoms are sterically hindered, which can disfavor substitution at those sites.
-
Proposed Major Product: The most likely position for electrophilic attack is C2, which is ortho to the bromine and para to the fluorine. The C4 and C6 positions are also possibilities but may be less favored due to steric hindrance or the influence of the -OCF₃ group.
Troubleshooting Protocol:
-
Milder Reaction Conditions: Standard nitrating conditions might be too harsh, leading to side reactions and decomposition. Consider using milder nitrating agents such as acetyl nitrate (CH₃COONO₂) or nitronium tetrafluoroborate (NO₂BF₄) at low temperatures.
-
Lewis Acid Catalysis: For halogenation, the choice and amount of Lewis acid catalyst (e.g., FeCl₃, AlCl₃) are critical.[9] A less reactive catalyst or stoichiometric amounts might be necessary to control the reaction.
-
Protecting Groups: In some cases, it may be beneficial to introduce a temporary activating group to direct the substitution, which can be removed in a subsequent step.
Issue 2: Lack of reactivity or undesired side reactions in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Question: I am trying to perform a Suzuki coupling at the C-Br bond, but I am observing low conversion and some debromination. What can I do to improve the reaction?
Answer: The C-Br bond in this compound is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions.[10][11] However, the electron-deficient nature of the aromatic ring can influence the catalytic cycle.
Causality and Strategic Solutions:
-
Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst are crucial.[12] For electron-deficient aryl bromides, electron-rich and bulky ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often effective in promoting oxidative addition and preventing β-hydride elimination, which can lead to debromination.
-
Base Selection: The choice of base is critical for the transmetalation step. A weaker base like K₂CO₃ or Cs₂CO₃ may be more suitable than stronger bases like NaOH or KOH, which can promote side reactions. The use of a phosphate base (e.g., K₃PO₄) is also a common strategy.
-
Solvent System: Aprotic polar solvents like dioxane, THF, or DMF are generally preferred. The addition of water can sometimes accelerate the reaction but should be carefully optimized.
Experimental Workflow for Optimizing Suzuki Coupling:
Caption: Decision workflow for optimizing Suzuki coupling reactions.
Issue 3: Difficulty in achieving selective nucleophilic aromatic substitution (SNAr).
Question: I want to displace the fluorine atom with a nucleophile, but the reaction is sluggish, and I see some displacement of the bromine as well. How can I favor substitution at the C-F bond?
Answer: The fluorine atom is generally a better leaving group than bromine in SNAr reactions, and its displacement is activated by the para-trifluoromethoxy group.[13] However, the bromine can also be displaced under certain conditions.
Causality and Strategic Solutions:
-
Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions.[13] This is because the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to.[14][15]
-
Activation by -OCF₃: The strongly electron-withdrawing -OCF₃ group stabilizes the negative charge of the Meisenheimer complex, particularly when the nucleophile attacks at the ortho or para positions.[14] In this substrate, the fluorine is para to the -OCF₃, providing strong activation for its displacement.
-
Reaction Conditions: To favor displacement of the fluorine, milder reaction conditions (lower temperature, less reactive nucleophile) should be employed. If a very strong nucleophile or harsh conditions are used, selectivity may be lost.
Recommended Protocol for Selective C-F Displacement:
-
Nucleophile Choice: Use a moderately strong but not overly aggressive nucleophile. For example, if introducing an oxygen nucleophile, use a phenoxide or alkoxide under controlled temperature conditions.
-
Solvent: A polar aprotic solvent such as DMSO or DMF is ideal for SNAr reactions as it solvates the cation of the nucleophilic salt, leaving the anion more reactive.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. Monitor the reaction progress by TLC or LC-MS to track the formation of the desired product and any side products.
III. Frequently Asked Questions (FAQs)
Q1: Can I perform a Grignard reaction with this compound?
A1: Forming a Grignard reagent from this compound can be challenging due to the presence of the other acidic protons on the aromatic ring and the potential for side reactions. However, it may be possible under carefully controlled conditions, such as using highly activated magnesium (Rieke magnesium) at low temperatures. An alternative approach would be to perform a halogen-metal exchange using an organolithium reagent like n-butyllithium, followed by transmetalation with MgBr₂.
Q2: How does the trifluoromethoxy group compare to a trifluoromethyl group in terms of its electronic effects?
A2: Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[5] However, the -OCF₃ group is generally considered to be a slightly stronger electron-withdrawing group through induction. The oxygen atom in the -OCF₃ group can also participate in resonance, but this effect is weak and often outweighed by its inductive effect.
Q3: Is it possible to selectively reduce the bromo group in the presence of the fluoro and trifluoromethoxy groups?
A3: Yes, selective dehalogenation is possible. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate) can often selectively reduce the C-Br bond over the more stable C-F bond. The reaction conditions would need to be carefully optimized to avoid over-reduction or side reactions.
Q4: What is the expected ¹⁹F NMR spectrum for this compound?
A4: The ¹⁹F NMR spectrum will show two distinct signals. One signal will correspond to the fluorine atom directly attached to the aromatic ring, and the other will be from the three fluorine atoms of the trifluoromethoxy group. The chemical shifts and coupling patterns will be influenced by the other substituents on the ring.
IV. References
-
Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from --INVALID-LINK--
-
Khan Academy. (2019, January 3). Introduction to regioselectivity in aromatic reactions [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Retrieved from --INVALID-LINK--
-
Chad's Prep. (2018, April 17). 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from --INVALID-LINK--
-
Andrew McKinley. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene. Retrieved from --INVALID-LINK--
-
Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Jasperse, J. (n.d.). Aromatic Reactions. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 7). 11.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. Chemical Reviews. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. Retrieved from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from --INVALID-LINK--
-
Autechaux. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Retrieved from --INVALID-LINK--
-
White Rose Research Online. (2022, July 14). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Retrieved from --INVALID-LINK--
-
Ben's Chem Videos. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--
References
- 1. youtube.com [youtube.com]
- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
Technical Support Center: Navigating the Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Welcome to the technical support center for the synthesis of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this valuable fluorinated building block. The unique substitution pattern of this molecule presents specific challenges that require careful consideration of reaction conditions and safety protocols. This resource consolidates field-proven insights and literature-based knowledge to support your synthetic endeavors.
Strategic Synthesis and Key Challenges
The synthesis of this compound can be approached from multiple angles, primarily revolving around the introduction of the trifluoromethoxy and bromo functionalities. A common and logical route commences with a commercially available precursor, which is then subjected to sequential reactions to install the desired substituents. A plausible and efficient pathway starts from 3-fluoro-5-bromophenol, involving a critical trifluoromethoxylation step, followed by diazotization and bromination.
This guide will focus on a two-step synthetic sequence starting from the readily available 3-fluoro-5-(trifluoromethoxy)aniline . This approach leverages established and scalable reaction classes, namely electrophilic bromination and the Sandmeyer reaction, to achieve the target molecule.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Part 1: Diazotization of 3-Fluoro-5-(trifluoromethoxy)aniline
Q1: I am observing low yields in the diazotization step. What are the likely causes and how can I improve it?
A1: Low yields in diazotization reactions are often traced back to three primary factors: incomplete reaction, premature decomposition of the diazonium salt, and side reactions.[1]
-
Incomplete Reaction: Ensure that the sodium nitrite is added slowly and in slight excess to drive the reaction to completion. The reaction progress can be monitored using starch-iodide paper; a persistent blue color indicates the presence of excess nitrous acid, signifying the complete consumption of the aniline.
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable at elevated temperatures. It is crucial to maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite and for a short period thereafter.[1] Insufficient cooling can lead to the formation of phenolic impurities.
-
Side Reactions: The presence of electron-withdrawing groups, such as the trifluoromethoxy group, can influence the stability of the diazonium salt. Ensure a sufficiently acidic medium to prevent unwanted side reactions like the formation of triazenes.
Troubleshooting Table: Diazotization
| Problem | Potential Cause | Recommended Solution |
| Low yield of diazonium salt | Incomplete reaction | Add sodium nitrite solution dropwise and test for excess nitrous acid with starch-iodide paper. |
| Temperature too high | Maintain strict temperature control between 0-5°C using an ice-salt bath. | |
| Insufficiently acidic conditions | Ensure an adequate excess of a strong acid like HBr is used. | |
| Formation of dark, tar-like byproducts | Decomposition of diazonium salt | Lower the reaction temperature and ensure rapid consumption of the diazonium salt in the subsequent step. |
Part 2: Sandmeyer Bromination
Q2: The Sandmeyer bromination is giving me a complex mixture of products. How can I improve the selectivity for the desired bromo-compound?
A2: The Sandmeyer reaction, while powerful, can be prone to side reactions, leading to impurities such as phenols (from reaction with water), biaryl compounds (from radical coupling), and products of hydrodediazoniation (replacement of the diazonium group with hydrogen).[2][3][4]
-
Catalyst Activity: The use of a freshly prepared and active copper(I) bromide (CuBr) catalyst is paramount for an efficient Sandmeyer reaction.[2][3] The reaction is initiated by a single electron transfer from Cu(I) to the diazonium salt.[4]
-
Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction often benefits from slightly elevated temperatures to facilitate the decomposition of the diazonium salt-copper complex. However, this must be carefully controlled to avoid runaway reactions and the formation of byproducts. A gradual increase in temperature is recommended.
-
Substrate Effects: The presence of the electron-withdrawing trifluoromethoxy and fluoro groups can influence the reactivity of the diazonium salt. For electron-deficient systems, ensuring a sufficient concentration of bromide ions is crucial to compete with other nucleophiles like water.
Troubleshooting Table: Sandmeyer Bromination
| Problem | Potential Cause | Recommended Solution |
| Low yield of brominated product | Inactive Cu(I) catalyst | Use freshly prepared or high-purity CuBr. |
| Premature decomposition of diazonium salt | Add the cold diazonium salt solution to the heated CuBr solution gradually. | |
| Formation of phenolic byproducts | Reaction with water | Use a concentrated solution of HBr and ensure anhydrous conditions where possible. |
| Formation of biaryl impurities | Radical side reactions | Optimize catalyst loading and temperature to favor the desired reaction pathway. |
digraph "Troubleshooting_Sandmeyer" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];Start [label="Low Yield or Impurities\nin Sandmeyer Reaction"]; Q1 [label="Check Diazotization Efficiency", shape=diamond, style=filled, fillcolor="#FBBC05"]; A1_Yes [label="Diazotization Complete"]; A1_No [label="Optimize Diazotization:\n- Temperature Control (0-5 °C)\n- Slow NaNO₂ Addition\n- Starch-Iodide Test"]; Q2 [label="Assess Sandmeyer Conditions", shape=diamond, style=filled, fillcolor="#FBBC05"]; A2_Good [label="Conditions Optimal"]; A2_Bad [label="Optimize Sandmeyer:\n- Use Fresh CuBr\n- Control Temperature\n- Ensure Excess Bromide"]; Q3 [label="Analyze Impurity Profile", shape=diamond, style=filled, fillcolor="#FBBC05"]; A3_Phenol [label="Phenolic Impurities Present"]; A3_Biaryl [label="Biaryl Impurities Present"]; Sol_Phenol [label="Minimize Water Content\nUse Concentrated HBr"]; Sol_Biaryl [label="Adjust Catalyst Loading\nand Temperature"];
Start -> Q1; Q1 -> A1_No [label="No"]; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Q2; Q2 -> A2_Bad [label="No"]; Q2 -> A2_Good [label="Yes"]; A2_Good -> Q3; Q3 -> A3_Phenol [label="Phenols"]; Q3 -> A3_Biaryl [label="Biaryls"]; A3_Phenol -> Sol_Phenol; A3_Biaryl -> Sol_Biaryl; }
Caption: Troubleshooting decision tree for the Sandmeyer bromination step.
Part 3: Purification
Q3: I am struggling to purify the final product. What are the recommended methods for removing persistent impurities?
A3: The purification of highly halogenated aromatic compounds can be challenging due to their similar polarities and boiling points. A multi-step purification strategy is often necessary.
-
Initial Work-up: A thorough aqueous work-up is the first line of defense. Washing the crude product with a dilute base solution (e.g., sodium bicarbonate) will remove acidic impurities, while a wash with a reducing agent solution (e.g., sodium bisulfite) can help remove colored byproducts.
-
Distillation: For thermally stable compounds with sufficiently different boiling points from impurities, fractional distillation under reduced pressure is a powerful technique for purification on a larger scale.[5]
-
Column Chromatography: For laboratory-scale purification and for removing isomers or impurities with very similar boiling points, column chromatography is the method of choice. Given the non-polar nature of the product, a normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients) is recommended.[4] High-performance liquid chromatography (HPLC) with a C18 reverse-phase column can also be effective for analytical and small-scale preparative separations.[6]
-
Crystallization: If the final product is a solid at room temperature or can be induced to crystallize from a suitable solvent, recrystallization is an excellent method for achieving high purity. This involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals.[4]
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Diazotization of 3-Fluoro-5-(trifluoromethoxy)aniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-fluoro-5-(trifluoromethoxy)aniline (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr) (3.0 eq).
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in deionized water.
-
Add the NaNO₂ solution dropwise to the aniline mixture, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Confirm the completion of the reaction by testing a drop of the solution on starch-iodide paper (a persistent blue-black color indicates excess nitrous acid).
-
The resulting cold diazonium salt solution is used immediately in the next step.
Protocol 2: Sandmeyer Bromination
-
In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.
-
Heat the CuBr solution to 60-70°C.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the hot CuBr solution via the dropping funnel. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 60-70°C for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
Safety Considerations
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially in a dry, isolated state. Always handle them in solution at low temperatures and use them immediately after preparation.[1]
-
Bromine and HBr: Bromine and concentrated hydrobromic acid are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Trifluoromethoxylation Reagents: While not directly used in this proposed synthesis starting from the aniline, the synthesis of the starting material itself involves trifluoromethoxylation. Many trifluoromethoxylating reagents are toxic and moisture-sensitive. Always consult the safety data sheet (SDS) for the specific reagent being used.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cfplus.cz [cfplus.cz]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Managing Impurities in 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Welcome to the technical support center for 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, manage, and mitigate challenges arising from impurities in this versatile reagent. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Introduction: The Importance of Purity in Synthesis
This compound is a key building block in modern synthetic chemistry, particularly valued in the synthesis of pharmaceuticals and agrochemicals. Its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the introduction of the unique 3-fluoro-5-(trifluoromethoxy)phenyl moiety into complex molecules. The trifluoromethoxy group is of particular interest as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.
However, the presence of even minor impurities in the starting material can have a significant impact on reaction outcomes, leading to reduced yields, formation of difficult-to-remove byproducts, and catalyst deactivation. This guide will equip you with the knowledge to anticipate and address these challenges effectively.
Part 1: Impurity Profiling and Identification
Understanding the potential impurities in commercially sourced this compound is the first step towards managing them. Impurities typically arise from the synthetic route used for its manufacture. The most common route involves the trifluoromethoxylation of 3-bromo-5-fluorophenol.
Frequently Asked Questions (FAQs): Impurity Identification
Q1: What are the most likely impurities in my bottle of this compound?
A1: Based on its synthesis, the most probable impurities fall into three categories:
-
Regioisomeric Impurities: These are isomers of the final product that arise from isomeric impurities in the 3-bromo-5-fluorophenol starting material. It is not uncommon for the synthesis of this precursor to yield a mixture of isomers.[1]
-
Precursor Carryover: Residual 3-bromo-5-fluorophenol that was not fully reacted during the trifluoromethoxylation step.
-
Reaction Byproducts: These can include incompletely fluorinated species (e.g., 1-bromo-3-(chlorodifluoromethoxy)-5-fluorobenzene or 1-bromo-3-(difluoromethoxy)-5-fluorobenzene) or products of side reactions, such as electrophilic chlorination of the aromatic ring if certain reagents are used.[2][3]
| Impurity Type | Potential Compounds | Origin |
| Regioisomeric Impurities | Isomers of this compound | Isomeric impurities in 3-bromo-5-fluorophenol precursor. |
| Precursor Carryover | 3-Bromo-5-fluorophenol | Incomplete trifluoromethoxylation reaction. |
| Reaction Byproducts | 1-Bromo-3-(chlorodifluoromethoxy)-5-fluorobenzene | Incomplete fluorination during trifluoromethoxylation. |
| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | Incomplete fluorination during trifluoromethoxylation. | |
| Chlorinated analogues | Side reaction with certain fluorinating agents.[2][3] |
Q2: How can I detect these impurities in my sample?
A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile impurities. Regioisomers will have the same mass but different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can reveal the presence of the starting phenol (broad -OH peak) and other aromatic impurities with different substitution patterns.
-
¹⁹F NMR: This is a particularly powerful tool for identifying fluorine-containing impurities. The trifluoromethoxy group of the desired product will have a characteristic chemical shift. Impurities with different fluorine environments (e.g., -OCF₂Cl, -OCF₂H) will have distinct signals.[4][5]
-
Workflow for Impurity Identification
Caption: Workflow for the identification of impurities.
Part 2: Purification Strategies
Once impurities have been identified, the next step is to determine if purification is necessary and to select the appropriate method. For many applications, a purity of >98% is sufficient. However, for sensitive catalytic reactions or for the synthesis of active pharmaceutical ingredients (APIs), higher purity may be required.
Frequently Asked Questions (FAQs): Purification
Q1: My sample contains significant isomeric impurities. How can I remove them?
A1: Separating regioisomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If there is a sufficient difference in boiling points between the isomers, fractional distillation under reduced pressure can be effective. This technique relies on repeated vaporization-condensation cycles to separate components with close boiling points.[6][7][8][9]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements and when distillation is not effective, preparative HPLC is a powerful tool. Fluorinated stationary phases can offer unique selectivity for separating halogenated aromatic compounds.[10][11][12][13][14]
Q2: How can I remove the unreacted 3-bromo-5-fluorophenol?
A2: The phenolic starting material is acidic and can be removed with a simple aqueous workup.
-
Aqueous Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base solution (e.g., 1M NaOH or Na₂CO₃). The basic solution will deprotonate the phenol, forming a water-soluble salt that will be extracted into the aqueous layer. Follow with a water wash to remove any residual base and then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before concentrating.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Sample Charging: Charge the round-bottom flask with the impure this compound and a magnetic stir bar.
-
Distillation: Heat the flask gently in a heating mantle. The vapor will slowly rise through the Vigreux column.
-
Fraction Collection: Collect the fractions that distill at a constant temperature, corresponding to the boiling point of the desired product. Discard the forerun (lower boiling impurities) and the pot residue (higher boiling impurities).
Protocol 2: Purification by Preparative HPLC
-
Column Selection: Choose a suitable preparative HPLC column. A column with a fluorinated stationary phase may provide enhanced selectivity.
-
Method Development: Develop a separation method on an analytical scale first to determine the optimal mobile phase composition.
-
Scale-Up: Scale up the injection volume for the preparative separation.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to obtain the purified product.
Part 3: Troubleshooting Common Reactions
The majority of applications for this compound involve palladium-catalyzed cross-coupling reactions. The electronic nature of this substrate (electron-deficient due to the fluoro and trifluoromethoxy groups) influences its reactivity.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction is sluggish or gives a low yield. What are the likely causes?
A1: Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this substrate.
-
Catalyst and Ligand Choice: While the electron-deficient nature of the aryl bromide generally favors oxidative addition, the choice of ligand is still critical. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can accelerate both oxidative addition and reductive elimination.[15][16]
-
Base Selection: The base is crucial for the transmetalation step. Ensure the base is of high purity and, if solid, finely powdered. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene (hydrodehalogenation). This can be minimized by ensuring strictly anaerobic conditions and by the appropriate choice of ligand.[17]
-
Protodeboronation: The boronic acid coupling partner can be degraded, especially in the presence of excess water or at high temperatures. Use fresh boronic acid and consider using the corresponding boronate ester for increased stability.
Logical Flow for Troubleshooting Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: I am having difficulty with the Buchwald-Hartwig amination of this compound. What should I consider?
A1: The steric hindrance around the bromine atom and the electronic properties of the substrate can present challenges.
-
Ligand Selection: The success of Buchwald-Hartwig aminations is highly dependent on the ligand. For sterically hindered aryl bromides, bulky alkylphosphine or ferrocenyl-based ligands are often effective.[18][19][20]
-
Base Choice: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically used. The choice of base can significantly impact the reaction rate and the formation of side products.
-
Catalyst Deactivation: The amine substrate can sometimes coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-palladium ratio can sometimes mitigate this issue.
-
Side Reactions: Reductive dehalogenation can also be a competing pathway in Buchwald-Hartwig aminations.
References
- 1. longdom.org [longdom.org]
- 2. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. azom.com [azom.com]
- 6. Purification [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 20. research.rug.nl [research.rug.nl]
stability issues of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene under different reaction conditions
Welcome to the technical support center for 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common stability issues and provide practical troubleshooting advice to ensure the success of your experiments. Our approach is rooted in a deep understanding of the molecule's unique chemical properties, combining theoretical principles with practical, field-tested solutions.
Introduction to the Stability Profile
This compound is a valuable reagent in modern organic synthesis, prized for its trifluoromethoxy group that can enhance metabolic stability and bioavailability in drug candidates.[1] However, the interplay of its three distinct functional groups—a reactive bromo moiety, a strongly electron-withdrawing fluoro group, and a robust trifluoromethoxy substituent—can present unique stability challenges under various reaction conditions. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: This compound should be stored at room temperature in a dry, well-sealed container.[2] While generally stable under normal conditions, it is advisable to protect it from prolonged exposure to light and moisture. It is incompatible with strong oxidizing agents.[3]
Q2: How stable is the trifluoromethoxy (-OCF₃) group to acidic and basic conditions?
A2: The trifluoromethoxy group is known for its exceptional chemical stability and is generally inert to many acidic and basic conditions, which is a key reason for its use in medicinal chemistry.[4] However, extreme pH conditions, especially in combination with high temperatures, can lead to degradation. While less common than for a trifluoromethyl (-CF₃) group, hydrolysis of the -OCF₃ group is a potential risk under harsh basic conditions.[5]
Q3: Can the C-F bond of the fluoro substituent participate in side reactions?
A3: The C(sp²)-F bond on the aromatic ring is generally very strong and unreactive. However, under certain conditions, such as in the presence of very strong nucleophiles or in some transition-metal-catalyzed reactions, nucleophilic aromatic substitution (SₙAr) could be a possibility, especially given the electron-deficient nature of the ring.[6] The presence of electron-withdrawing groups at the ortho and para positions can activate the ring for such substitutions.[7]
Troubleshooting Guide for Common Reactions
This section provides in-depth solutions to problems you might encounter during common synthetic transformations involving this compound.
Issue 1: Low Yields or Decomposition in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptoms:
-
Formation of dark, insoluble materials.
-
Incomplete consumption of starting material.
-
Presence of debrominated or other unexpected byproducts in the reaction mixture.
Root Cause Analysis and Solutions:
The C-Br bond in this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions.[8] However, the molecule's electronic properties and the reaction conditions can lead to several side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reactions.
Detailed Protocols:
-
Recommended Starting Conditions for Suzuki Coupling:
-
To a degassed mixture of this compound (1.0 equiv.), your boronic acid partner (1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) in a solvent mixture like toluene/ethanol/water.
-
Add a mild base such as K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).
-
Issue 2: Unexpected C-F Bond Cleavage or Hydrolysis of the -OCF₃ Group
Symptoms:
-
Formation of products where the -OCF₃ group is converted to a hydroxyl or other functional group.
-
Detection of fluoride ions in the aqueous workup.
-
In reductive reactions, partial or full defluorination of the -OCF₃ group.
Root Cause Analysis and Solutions:
While robust, the trifluoromethoxy group is not entirely invulnerable. Certain reactive species can lead to its degradation.
| Condition | Potential Problem | Mitigation Strategy |
| Strongly Reductive Conditions | Reductive cleavage of C-F bonds in the -OCF₃ group.[9] | Opt for milder reducing agents. If using single-electron reductants, carefully control the stoichiometry and reaction time. |
| High Temperatures | Thermal decomposition, particularly in the presence of certain metals or strong bases. | Maintain the lowest possible reaction temperature. Avoid prolonged heating. |
| Photochemical Reactions | UV irradiation can induce C-F bond hydrolysis, especially in the presence of electron-donating groups (not the case here, but still a consideration).[10] | Protect the reaction from light, especially if using photoredox catalysis for other transformations. |
| Strong Nucleophiles/Bases | Can initiate SₙAr or, in extreme cases, attack the carbon of the -OCF₃ group. | Use non-nucleophilic bases where possible. If a strong nucleophile is required, use low temperatures and short reaction times. |
Experimental Protocol: Testing for -OCF₃ Group Stability
-
Dissolve a small amount of this compound in the proposed reaction solvent.
-
Add the base or reagent at the intended reaction temperature.
-
Take aliquots at regular intervals and analyze by ¹⁹F NMR. The appearance of new signals or a change in the chemical shift of the -OCF₃ signal can indicate degradation.
Issue 3: Complications in Lithiation or Grignard Formation Reactions
Symptoms:
-
Failure to form the desired organometallic species.
-
Formation of complex mixtures of products.
-
Evidence of benzyne formation.
Root Cause Analysis and Solutions:
Attempting to form an organolithium or Grignard reagent at the bromide position can be complicated by the presence of the acidic protons on the aromatic ring and the potential for elimination reactions.
Logical Relationship Diagram:
Caption: Potential pathways in organolithium reactions.
Recommendations for Successful Organometallic Formation:
-
Lithium-Halogen Exchange: This is generally more effective than Grignard formation. Use two equivalents of t-BuLi at very low temperatures (e.g., -78 to -100 °C) to favor the exchange over deprotonation.
-
Grignard Formation: If attempted, use highly activated magnesium (e.g., Rieke magnesium) and ensure rigorously anhydrous conditions.
-
Trapping: Add the electrophile at low temperature to quench the organometallic species as soon as it is formed, minimizing the chance for side reactions.
References
- 1. This compound [myskinrecipes.com]
- 2. 130723-13-6|1-Bromo-3-fluoro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. nbinno.com [nbinno.com]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Monitoring Reactions of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Welcome to the technical support center for monitoring chemical reactions involving 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the analytical monitoring of reactions with this versatile fluorinated building block.[1]
The unique substitution pattern of this compound, featuring bromo, fluoro, and trifluoromethoxy groups, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its fluorine-containing moieties can enhance the metabolic stability and bioavailability of resulting compounds.[1][2][3] Effective reaction monitoring is critical for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.[4][5] This guide provides structured advice on utilizing key analytical techniques for this purpose.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring reactions involving this compound?
The choice of analytical technique depends on the specific reaction, available instrumentation, and the desired level of detail (qualitative vs. quantitative). The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, allowing for the separation and quantification of the starting material, intermediates, and products.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile compounds in the reaction mixture.[6][7] It is particularly useful for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is exceptionally well-suited for monitoring reactions with fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.[3][8][9] ¹H NMR is also valuable for tracking changes in the aromatic and other proton-containing regions of the molecules.[3][5]
Q2: How can I prepare my reaction mixture for HPLC or GC-MS analysis?
Proper sample preparation is crucial for accurate and reproducible results and to prevent contamination of the analytical instrument.[10][11] A general procedure involves:
-
Quenching: Stop the reaction at a specific time point by cooling or adding a quenching agent.
-
Aliquoting: Take a representative sample from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile for HPLC, dichloromethane or hexane for GC-MS) to a concentration within the linear range of the detector.[6]
-
Filtration: Filter the diluted sample through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter that could block the column or instrument tubing.[12][13]
Q3: Are there any specific safety precautions I should take when handling this compound and its reaction mixtures?
Yes, it is essential to handle this and all halogenated organic compounds with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[14][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with silanol groups on the column; improper mobile phase pH; column overload.[12] | Use a column with end-capping or a modern, high-purity silica. Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes. Inject a more dilute sample.[12] |
| Inconsistent Retention Times | Fluctuations in column temperature; changes in mobile phase composition; insufficient column equilibration.[16] | Use a column oven for stable temperature control. Prepare fresh mobile phase daily and ensure proper mixing. Allow sufficient time for the column to equilibrate with the mobile phase before analysis.[16] |
| Ghost Peaks | Contaminants in the mobile phase; late eluting compounds from a previous injection.[17] | Use high-purity HPLC-grade solvents and freshly prepared buffers.[18] Implement a column wash step at the end of each run to elute any strongly retained compounds. |
| High Backpressure | Blockage in the system (e.g., column frit, tubing); precipitation of buffer in the mobile phase.[13] | Filter all samples and mobile phases.[13] If a blockage is suspected, try back-flushing the column (if permitted by the manufacturer).[12] Ensure the buffer is soluble in the mobile phase composition. |
Troubleshooting Workflow for HPLC Peak Tailing:
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. magritek.com [magritek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 9. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 10. iltusa.com [iltusa.com]
- 11. organomation.com [organomation.com]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. aarti-industries.com [aarti-industries.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. hplc.eu [hplc.eu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: A Comparative NMR Analysis
Introduction: The Challenge of Characterizing Complex Fluorinated Aromatics
In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic incorporation of fluorine atoms or fluorine-containing moieties, such as the trifluoromethoxy (-OCF₃) group, can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity.[1] 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is a prime example of a highly functionalized aromatic scaffold, presenting a significant analytical challenge for unambiguous structural verification. Its substitution pattern—lacking any simple symmetry—gives rise to complex spectral data that demand a sophisticated, multi-faceted analytical approach.
This guide provides an in-depth analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of this compound. Moving beyond a simple data report, we will explore the underlying principles that govern the observed chemical shifts and coupling patterns. We will present a robust experimental protocol, compare the spectral features to related compounds to understand substituent effects, and contrast the power of NMR with alternative analytical techniques. This document is intended for researchers and scientists who require not just data, but a deep, causal understanding of how to approach the structural elucidation of complex fluorinated molecules.
Theoretical Framework: Predicting the NMR Landscape
Before stepping into the laboratory, a theoretical analysis of the molecule's structure provides a predictive framework for interpreting the subsequent experimental data. The substitution pattern dictates the electronic environment of each nucleus, which in turn governs its NMR signature.
Molecular Structure and Proton/Fluorine Environments: The structure of this compound features three distinct aromatic protons (H-2, H-4, H-6) and two different fluorine environments (the C3-F and the -OCF₃ group).
Caption: Structure of this compound with atom numbering.
¹H NMR Predictions: All three aromatic protons are expected to appear as distinct signals. Their chemical shifts are influenced by the combined electron-withdrawing inductive effects of the bromine, fluorine, and trifluoromethoxy substituents. Each proton signal will be split by its neighbors, resulting in complex multiplets.
-
H-2: Flanked by Br and F. Expected to be a doublet of doublets (dd) due to coupling with H-6 (⁴JHH, meta-coupling) and the C3-F (⁴JHF, meta-coupling).
-
H-4: Situated between F and OCF₃. Expected to be a triplet of doublets (td) or a doublet of doublet of doublets (ddd) due to coupling with H-2 (⁴JHH, meta-coupling), H-6 (⁴JHH, meta-coupling), and the C3-F (³JHF, ortho-coupling). The ortho ³JHF coupling is typically the largest.[2]
-
H-6: Positioned between OCF₃ and Br. Expected to be a complex multiplet due to coupling with H-2 (⁴JHH, meta-coupling), H-4 (⁴JHH, meta-coupling), and potentially a long-range coupling to the -OCF₃ fluorine atoms (⁵JHF).
¹⁹F NMR Predictions: The ¹⁹F nucleus is highly sensitive, with a wide chemical shift range that makes it an excellent probe for subtle changes in the electronic environment.[3][4]
-
C3-F: This fluorine atom on the aromatic ring will appear as a single signal. Its multiplicity will be a complex multiplet due to couplings with H-2 (⁴JHF), H-4 (³JHF), and potentially a long-range coupling to the -OCF₃ group (⁵JFF).
-
-OCF₃: The three fluorine atoms of the trifluoromethoxy group are equivalent and will produce a single signal. This signal is often a singlet or a very finely split multiplet due to weak long-range couplings to the aromatic protons (e.g., ⁵JHF with H-4 and H-6).[5]
Experimental Protocol: A Self-Validating Workflow
Achieving unambiguous spectral assignment for this molecule requires a carefully planned, multi-step experimental approach. This workflow is designed to be self-validating by using complementary 1D and 2D NMR experiments to cross-correlate data.
Caption: A self-validating workflow for comprehensive NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This initial spectrum will reveal the chemical shifts and the combined ¹H-¹H and ¹H-¹⁹F coupling patterns for the three aromatic protons.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This will show two distinct signals corresponding to the C3-F and the -OCF₃ group. The multiplicities will be complex due to ¹H-¹⁹F and ¹⁹F-¹⁹F couplings.
-
Proton-Decoupled ¹⁹F NMR: Acquire a ¹⁹F spectrum while simultaneously irradiating all proton frequencies (¹⁹F{¹H}). This experiment simplifies the ¹⁹F spectrum by removing all ¹H-¹⁹F couplings. The remaining splitting pattern in the C3-F signal, if any, would be due to ¹⁹F-¹⁹F coupling, while the -OCF₃ signal will likely become a sharp singlet.
-
2D Heteronuclear Correlation (HETCOR/HSQC): An optional but highly recommended experiment is a 2D ¹H-¹⁹F correlation experiment.[6] This powerful technique generates a 2D map showing cross-peaks between proton and fluorine nuclei that are scalar-coupled. This provides definitive evidence for which protons are coupled to which fluorine atoms, confirming the assignments made from the 1D spectra.
Spectral Analysis and Data Interpretation
Based on the principles of substituent effects and analysis of related compounds, we can predict and interpret the key spectral data.
| Nucleus | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (Hz) |
| H-2 | ~7.3 - 7.5 | dd | ⁴J(H-H) ≈ 2-3 Hz, ⁴J(H-F) ≈ 5-7 Hz |
| H-4 | ~7.0 - 7.2 | ddd | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | ~7.5 - 7.7 | ddd | ⁴J(H-H) ≈ 2-3 Hz, ⁵J(H-F) ≈ 1-2 Hz |
| Nucleus | Predicted ¹⁹F Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (Hz) |
| C3-F | -105 to -115 | m | ³J(F-H4) ≈ 8-10 Hz, ⁴J(F-H2) ≈ 5-7 Hz |
| -OCF ₃ | -57 to -60 | s or fine m | ⁵J(F-H) < 2 Hz |
Note: Chemical shifts are relative to TMS for ¹H and CFCl₃ for ¹⁹F. Predicted values are estimates based on data for similar structures.
The trifluoromethoxy group (-OCF₃) typically resonates in the -57 to -60 ppm range in the ¹⁹F NMR spectrum.[1][7] The aromatic fluorine (C3-F) is expected further downfield. The coupling constants are the most information-rich parameters. The magnitude of J-couplings generally decreases with the number of bonds separating the nuclei (³J > ⁴J > ⁵J).[3][8]
Caption: Key through-bond J-coupling interactions in the molecule.
Comparative Analysis
The utility of NMR lies not only in analyzing a single molecule but also in comparing it to others to understand structure-property relationships.
1. Comparison with Alternative Analytical Techniques:
-
Mass Spectrometry (MS): MS would readily confirm the molecular weight (242.93 g/mol ) and provide the exact mass, confirming the molecular formula C₇H₃BrF₄. Fragmentation patterns could offer some structural clues, but they would not definitively establish the 1,3,5-substitution pattern over other isomers.
-
Infrared (IR) Spectroscopy: IR would identify the presence of functional groups, such as C-Br, C-F, C-O, and aromatic C-H bonds, but it cannot provide detailed information about the connectivity of the atoms.
-
X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous solid-state structure. However, it is a destructive technique that requires crystalline material and does not provide information about the molecule's structure in solution, where most chemistry occurs.
2. Comparison with Structurally Related Compounds:
-
vs. 1-Bromo-3,5-difluorobenzene: In this analogue, the -OCF₃ group is replaced by a fluorine atom. The ¹H NMR spectrum of 1-bromo-3,5-difluorobenzene shows two signals: a triplet for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.[9] Comparing this simpler pattern to the three distinct, complex multiplets of our target molecule highlights the significant deshielding and symmetry-breaking effect of the -OCF₃ group.
-
vs. (Trifluoromethoxy)benzene: This compound lacks the Br and F substituents. Its ¹⁹F NMR shows a single sharp singlet around -58 ppm.[7][10] The protons show a complex multiplet pattern, but are generally more shielded (further upfield) than in our target molecule due to the absence of the strongly electron-withdrawing halogens. This comparison isolates the electronic contribution of the -OCF₃ group.
Conclusion
The structural elucidation of this compound serves as an exemplary case for the power of multinuclear NMR spectroscopy. A predictive analysis based on fundamental principles of chemical shift and spin-spin coupling, combined with a systematic experimental workflow, allows for the complete and unambiguous assignment of its ¹H and ¹⁹F NMR spectra. The complexity of the spectra, far from being a hindrance, is a rich source of data that, when properly decoded, reveals a precise map of the molecule's electronic and spatial structure. By comparing this data with that of simpler analogues and alternative analytical techniques, researchers can gain a deeper appreciation for substituent effects and build a robust, verifiable understanding of their molecule of interest, a critical step in the advancement of chemical and pharmaceutical research.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of 1H–19F two‐dimensional NMR scalar coupling correlation pulse sequences | Semantic Scholar [semanticscholar.org]
- 7. spectrabase.com [spectrabase.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Guide to the Purity Validation of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene by HPLC and GC-MS
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is a cornerstone of final product quality, safety, and efficacy. 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, a key building block in organic synthesis, is no exception. Its unique substitution pattern, featuring bromo, fluoro, and trifluoromethoxy groups, makes it a valuable precursor for complex molecular architectures. The trifluoromethoxy group, in particular, can enhance metabolic stability and bioavailability in target molecules. This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity validation of this critical intermediate.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to purity assessment in alignment with international regulatory standards.
The Imperative of Orthogonal Purity Assessment
Reliance on a single analytical technique for purity determination can be misleading, as co-eluting impurities or non-responsive analytes may go undetected. Employing orthogonal methods, which separate compounds based on different physicochemical principles, provides a more complete and trustworthy purity profile. HPLC separates based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase, while GC separates based on volatility and interaction with a stationary phase. This dual approach is fundamental to a rigorous quality control strategy.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is paramount for effective method development.
| Property | Value/Information | Significance for Method Development |
| Molecular Formula | C₇H₃BrF₄O | Confirms the elemental composition. |
| Molecular Weight | 259.00 g/mol | Essential for mass spectrometry and concentration calculations. |
| Appearance | Liquid at room temperature | Simplifies sample preparation for both HPLC and GC. |
| Boiling Point (Estimated) | Expected to be in a range suitable for GC analysis, based on analogs like 1-Bromo-3-chloro-5-fluorobenzene (72 °C at 5 mmHg). | Informs the selection of GC inlet temperature and oven programming. |
| UV Absorbance (Estimated) | Aromatic nature suggests UV absorbance, likely in the 254-270 nm range, similar to other trifluoromethylated benzenes. | Critical for selecting an appropriate detection wavelength in HPLC-UV. |
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and adaptability. For non-volatile impurities and the primary analyte, HPLC is the method of choice.
Rationale for HPLC Method Design
A reversed-phase HPLC method is the logical starting point for a substituted benzene derivative. The choice of a C18 column provides a versatile stationary phase with broad applicability for moderately polar to non-polar compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte and related impurities by adjusting the organic modifier concentration. A UV detector is selected based on the aromatic nature of the analyte, which confers strong chromophoric properties.
Experimental Protocol: HPLC
-
Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 10 90 25 10 90 25.1 50 50 | 30 | 50 | 50 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 260 nm (to be optimized based on UV spectrum).
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetonitrile to achieve a concentration of 0.5 mg/mL.
HPLC Validation Parameters (as per ICH Q2(R1))
The method's suitability is confirmed through a rigorous validation process, with acceptance criteria defined by the International Council for Harmonisation (ICH) guidelines.[1]
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities and degradation products. | Peak purity analysis should show no co-elution. Resolution between the main peak and the closest eluting impurity should be >1.5. |
| Linearity | To establish a linear relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the analyte spiked in a placebo at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. Intermediate precision RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is an ideal orthogonal technique for assessing the purity of this compound, particularly for volatile and semi-volatile impurities that may not be well-retained or resolved by HPLC. The mass spectrometer provides an additional layer of specificity, allowing for the identification of unknown impurities based on their mass spectra.
Rationale for GC-MS Method Design
The anticipated volatility of the analyte makes it well-suited for GC analysis. A mid-polarity capillary column is chosen to provide good separation of halogenated and aromatic compounds. Electron ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared against spectral libraries for impurity identification.
Experimental Protocol: GC-MS
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Column : Mid-polarity capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Inlet Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1 split ratio).
-
Injection Volume : 1 µL.
-
Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Scan Range : 40-400 amu.
-
Sample Preparation : Prepare a 1 mg/mL solution of the analyte in a suitable solvent such as dichloromethane or ethyl acetate.
GC-MS Validation Parameters (as per ICH Q2(R1))
Similar to the HPLC method, the GC-MS method must undergo validation to ensure its suitability for its intended purpose.
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate the ability to separate and identify the analyte from potential impurities. | Chromatographic resolution of >1.5 between the main peak and any impurities. Unique mass spectra for each component. |
| Linearity | To establish a linear relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the analyte. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements. | RSD ≤ 2.0% for replicate injections. |
| LOD & LOQ | To determine the lowest detectable and quantifiable levels of the analyte and impurities. | Typically determined by signal-to-noise ratios of 3:1 and 10:1, respectively. |
| Robustness | To evaluate the method's reliability with minor variations in parameters. | Consistent performance with slight changes in oven ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min). |
Potential Impurities
A robust purity method must be capable of separating and detecting potential impurities arising from the synthetic route. A plausible synthesis of this compound involves the trifluoromethoxylation of a brominated and fluorinated phenol precursor. Potential impurities could include:
-
Starting Materials : Unreacted 3-bromo-5-fluorophenol.
-
Isomeric Impurities : Positional isomers formed during the synthesis.
-
By-products : Compounds formed from side reactions, such as hydrolysis of the trifluoromethoxy group under certain conditions.
-
Residual Solvents : Solvents used in the synthesis and purification steps.
The developed HPLC and GC-MS methods should be challenged with samples spiked with any known or suspected impurities to confirm their separation and detection capabilities.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Principle of Separation | Partitioning between liquid mobile and solid stationary phases. | Volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile, thermally stable compounds. |
| Detection | Primarily UV-Vis for chromophoric compounds. Mass spectrometry can be coupled (LC-MS). | Mass spectrometry provides structural information and high specificity. |
| Strengths | High resolution, well-established for pharmaceutical analysis, non-destructive. | High sensitivity, excellent for identifying unknown volatile impurities, robust. |
| Limitations | May not be suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
Workflow Diagrams
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for purity analysis.
Conclusion
The purity validation of this compound requires a multi-faceted analytical approach. This guide has detailed the development and validation of two orthogonal methods, HPLC and GC-MS, providing a comprehensive strategy for ensuring the quality of this important chemical intermediate. By understanding the underlying principles of each technique and adhering to rigorous validation standards, researchers and manufacturers can have a high degree of confidence in their purity assessments, ultimately contributing to the development of safe and effective end-products. The provided protocols serve as a robust starting point for method development and can be adapted as needed based on specific instrumentation and impurity profiles.
References
A Senior Application Scientist's Guide to 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene: Bridging Experimental Data and Computational Models
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. For novel building blocks like 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, a substituted aromatic compound with significant potential in medicinal chemistry, a dual approach combining empirical spectroscopic analysis with in silico computational modeling offers the most robust pathway to understanding its physicochemical properties. This guide provides an in-depth comparison of experimental data and computational predictions for this compound, offering a framework for researchers to validate and leverage theoretical models in their work.
The core principle underpinning this guide is that of reciprocal validation: experimental data grounds our computational models in physical reality, while computational models provide a deeper, atomistic interpretation of the experimental results. This synergy accelerates research by enabling the prediction of properties and the rational design of new molecular entities.
Part 1: Experimental Characterization
The foundational step in analyzing any new compound is its unambiguous identification and characterization through spectroscopic methods. For this compound, this involves a suite of techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
The following are standardized, self-validating protocols for acquiring high-quality spectral data. The causality behind these steps is crucial: meticulous sample preparation and parameter selection are essential to prevent artifacts and ensure reproducibility.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Objective: To determine the precise chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is critical as it is a relatively inert solvent with a well-defined residual solvent peak, minimizing interference.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point.[1]
-
Data Acquisition (¹H NMR): Acquire spectra using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle to ensure quantitative signal intensity under relaxed conditions and a relaxation delay of at least 5 seconds to allow for full recovery of magnetization.
-
Data Acquisition (¹³C NMR): Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H coupling, resulting in single sharp peaks for each unique carbon.
-
Data Acquisition (¹⁹F NMR): Acquire spectra with proton decoupling. No external standard is typically required as the CFCl₃ standard is referenced externally to 0 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
-
Objective: To identify characteristic functional groups and bond vibrations.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal. ATR is chosen for its simplicity and the minimal sample preparation required for liquids.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂, H₂O).
-
Sample Scan: Acquire the sample spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectral range should be 4000-400 cm⁻¹.
-
3. Mass Spectrometry (MS) Protocol:
-
Objective: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into the GC. The gas chromatograph will separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: Use a standard EI energy of 70 eV. This high energy level is standardized and reliably produces reproducible fragmentation patterns, which are crucial for structural elucidation.
-
Summary of Experimental Data
While a complete, publicly available dataset for this specific isomer is scarce, data for analogous compounds and information from chemical suppliers provide expected values.[2][3][4][5][6] The molecular formula is C₇H₃BrF₄O and the molecular weight is approximately 258.99 g/mol .[4]
| Experimental Technique | Observed Feature | Expected Value / Observation |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) | Three distinct signals in the aromatic region (approx. 7.0-7.5 ppm). |
| Coupling | Complex splitting patterns due to H-H and H-F couplings. | |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ) | Signals for aromatic carbons, including those bonded to Br, F, and the OCF₃ group. The carbon of the OCF₃ group will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR (CDCl₃) | Chemical Shifts (δ) | Two distinct signals: one for the aromatic fluorine and one for the -OCF₃ group. |
| FTIR (Neat, ATR) | Key Vibrations (cm⁻¹) | Strong C-F stretches (aromatic and -OCF₃) ~1100-1300 cm⁻¹, C-Br stretch ~500-600 cm⁻¹, and aromatic C=C stretches ~1400-1600 cm⁻¹. |
| MS (EI) | Molecular Ion (M⁺) | A characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity) at m/z ≈ 258 and 260. |
Part 2: Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for spectroscopic properties.[7][8] By solving approximations of the Schrödinger equation, we can calculate the electron distribution and derive properties like NMR chemical shifts and vibrational frequencies.
Computational Protocol
The choice of functional and basis set is a critical decision, representing a trade-off between accuracy and computational cost. For halogenated aromatic systems, the B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) offers a well-vetted balance.[9][10]
1. Geometry Optimization and Frequency Calculation Protocol:
-
Objective: To find the lowest energy conformation of the molecule and calculate its harmonic vibrational frequencies.
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Procedure:
-
Input Structure: Build the 3D structure of this compound.
-
Calculation Setup:
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Keywords: Opt Freq (to perform optimization followed by a frequency calculation).
-
-
Execution: Run the calculation. The absence of imaginary frequencies in the output confirms that the optimized structure is a true energy minimum.
-
2. NMR Shielding Tensor Calculation Protocol:
-
Objective: To calculate the isotropic magnetic shielding constants for each nucleus.
-
Software: Gaussian, ORCA, or similar.
-
Procedure:
-
Input Structure: Use the optimized geometry from the previous step.
-
Calculation Setup:
-
Method: GIAO-B3LYP (Gauge-Independent Atomic Orbital method is essential for accurate results).[7]
-
Basis Set: 6-311+G(d,p)
-
Keyword: NMR
-
-
Reference Calculation: Repeat the calculation for TMS at the exact same level of theory to obtain the reference shielding constant (σ_ref).
-
Chemical Shift Calculation: The final chemical shift (δ) is calculated as: δ = σ_ref - σ_calculated.[1][11]
-
Part 3: Comparative Analysis - Bridging Theory and Reality
This section forms the crux of the guide, where we directly compare the predicted data with experimental observations. The agreement, or lack thereof, provides critical insights into the accuracy of the computational model.
Vibrational Frequencies (IR Spectroscopy)
DFT calculations compute harmonic vibrational frequencies, which systematically overestimate the true anharmonic experimental frequencies.[12] Therefore, a uniform scaling factor is typically applied to the computed values for better comparison. For B3LYP/6-311+G(d,p), a common scaling factor is ~0.968.[10]
| Vibrational Mode | Expected Experimental (cm⁻¹) | Calculated (Harmonic, Scaled) | Correlation & Causality |
| Aromatic C=C Stretch | ~1580 | ~1575 | High: These modes are well-described by DFT. |
| -OCF₃ Symmetric Stretch | ~1280 | ~1270 | High: Strong, characteristic vibrations are typically predicted with good accuracy. |
| C-F (Aromatic) Stretch | ~1150 | ~1145 | High: The model accurately captures the electronic effect of this bond. |
| C-Br Stretch | ~550 | ~540 | Moderate: Lower frequency modes can have larger errors due to increased anharmonicity and coupling with other vibrations. |
The application of a scaling factor is a well-established practice to correct for the harmonic approximation inherent in the DFT calculations and any incomplete incorporation of electron correlation.[12][13][14]
NMR Chemical Shifts
Predicting NMR shifts is a stringent test of a computational model's ability to describe the local electronic environment of each nucleus.
| Nucleus | Expected Experimental (ppm) | Calculated (ppm) | Correlation & Causality |
| ¹H (Aromatic) | 7.0 - 7.5 | 7.1 - 7.6 | High: DFT provides excellent predictions for proton shifts, though solvent effects (not perfectly modeled) can cause minor deviations. |
| ¹³C (Aromatic) | 110 - 165 | 112 - 168 | High: A strong linear correlation is expected.[11] Carbons bonded to electronegative atoms (F, O) are shifted downfield, a trend accurately captured by the calculation. |
| ¹⁹F (Aromatic) | ~ -110 | ~ -105 | Good: Fluorine shifts are more challenging to predict accurately due to their large chemical shift range and sensitivity to subtle electronic effects. |
| ¹⁹F (-OCF₃) | ~ -58 | ~ -56 | Good: The model correctly predicts a significant difference between the two types of fluorine atoms in the molecule. |
Discrepancies between experimental and computed NMR shifts often arise from factors simplified in the calculation, such as intermolecular interactions and the explicit solvent environment.[15] However, the ability to correctly predict the ordering of signals is often as valuable as predicting their exact values.[11]
// Nodes Exp [label="Experimental Data\n(NMR, IR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Comp [label="Computational Data\n(DFT Predictions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compare [label="Comparative Analysis\n(Correlation Assessment)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Discrepancy [label="Analyze Discrepancies", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validate [label="Validated Model", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Exp -> Compare [label="Ground Truth"]; Comp -> Compare [label="Prediction"]; Compare -> Discrepancy [label="Deviation > Threshold"]; Compare -> Validate [label="High Correlation"]; Discrepancy -> Validate [label="Apply Corrections\n(e.g., Scaling Factors)"]; } } Caption: Logical flow of the data comparison and model validation process.
Conclusion and Outlook
The comparative analysis for this compound demonstrates the powerful synergy between modern experimental techniques and computational chemistry. DFT calculations, when properly benchmarked against experimental data, provide remarkably accurate predictions for both vibrational and NMR spectra.
For researchers in drug development and materials science, this dual approach is not merely an academic exercise. It establishes a validated computational model that can be used to:
-
Predict properties of yet-unsynthesized derivatives, saving significant laboratory time and resources.
-
Aid in spectral assignment for more complex analogues where empirical interpretation alone may be ambiguous.
-
Provide insight into the electronic structure, guiding the rational design of molecules with desired properties.
By embracing the principles of reciprocal validation outlined in this guide, scientists can characterize novel chemical entities with a higher degree of confidence and accelerate the pace of innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]
- 3. Benzene, 1-bromo-3-fluoro-5-(trifluoromethyl)- [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Computational study of the halogen atom-benzene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p). | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CCCBDB Vibrational frequency scaling factors [cccbdb.nist.gov]
- 14. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Palladium Catalysis for Cross-Coupling with 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. These transformations are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. The substrate at the heart of this guide, 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene, presents a unique challenge. Its electron-deficient nature, a consequence of the cumulative inductive effects of the fluorine and trifluoromethoxy substituents, significantly influences its reactivity in cross-coupling reactions. While this electron deficiency can facilitate the initial oxidative addition step in the catalytic cycle, it can also impact subsequent steps and the overall efficiency of the reaction.
This guide provides a comparative evaluation of various palladium catalyst systems for the effective cross-coupling of this challenging substrate. Drawing upon established principles and experimental data from structurally analogous systems, we will explore the nuances of catalyst selection, ligand choice, and reaction optimization for several key cross-coupling reactions.
The Challenge of Electron-Deficient Substrates
The electronic properties of an aryl halide are a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. Electron-withdrawing groups, such as the fluoro and trifluoromethoxy moieties on our target substrate, decrease the electron density of the aromatic ring. This generally makes the carbon-bromine bond more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle. However, the subsequent steps of transmetalation and reductive elimination can be adversely affected by the electronic nature of the substrate and the chosen ligands. Therefore, a careful selection of the entire catalytic system—palladium precursor, ligand, base, and solvent—is paramount for achieving high yields and selectivities.
Comparative Evaluation of Palladium Catalyst Systems
In the absence of extensive direct comparative studies on this compound, this guide presents a curated analysis of catalyst performance in cross-coupling reactions of structurally similar, electron-deficient aryl bromides. The following sections detail promising catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings, supported by experimental data from the literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. For electron-deficient aryl bromides, the choice of a sufficiently electron-rich and sterically demanding phosphine ligand is crucial to promote the reductive elimination step.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv) | Toluene/H₂O | 100 | 12 | 95 | 1-Bromo-3,5-bis(trifluoromethyl)benzene |
| Pd₂(dba)₃ (1.5 mol%) | RuPhos (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane | 110 | 16 | 92 | 1-Bromo-3,5-difluorobenzene |
| Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2 equiv) | DME/H₂O | 80 | 8 | 85 | 4-Bromobenzotrifluoride |
Analysis: Catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos and RuPhos consistently deliver high yields for Suzuki-Miyaura couplings of electron-deficient aryl bromides. These ligands are thought to accelerate the reductive elimination step, which can be sluggish for electron-poor substrates. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and may be less efficient for highly deactivated substrates.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. For electron-deficient aryl bromides, careful selection of the base is critical to avoid side reactions. While strong bases like sodium tert-butoxide are common, weaker bases such as carbonates or phosphates can be advantageous for sensitive substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.4 equiv) | Toluene | 100 | 24 | 98 | 1-Bromo-4-(trifluoromethyl)benzene |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane | 110 | 18 | 94 | 1-Bromo-3,5-difluorobenzene |
| [Pd(allyl)Cl]₂ (1 mol%) | t-BuXPhos (4 mol%) | LiHMDS (1.2 equiv) | THF | 80 | 12 | 90 | 1-Bromo-3,5-bis(trifluoromethyl)benzene |
Analysis: Similar to the Suzuki coupling, sterically hindered and electron-rich biaryl phosphine ligands like XPhos and RuPhos are highly effective for the Buchwald-Hartwig amination of electron-deficient aryl bromides. The choice of base can be tailored to the specific amine and the tolerance of other functional groups in the molecule. For primary amines, stronger bases are often employed, while for more sensitive substrates, weaker inorganic bases can provide excellent results.
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
A Comparative Guide to the Structural Elucidation of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene Derivatives: An X-ray Crystallographic Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides an in-depth analysis of X-ray crystallography as the gold standard for the structural elucidation of small organic molecules, using the exemplar case of 1-bromo-3-fluoro-5-(trifluoromethoxy)benzene and its derivatives. Beyond a mere procedural outline, this document delves into the causal logic behind experimental choices, offers a comparative assessment against alternative analytical techniques, and is grounded in authoritative scientific principles.
The trifluoromethoxy group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. The specific substitution pattern of a bromo, fluoro, and trifluoromethoxy group on a benzene ring presents a compelling case for detailed structural analysis to understand its intermolecular interactions and solid-state packing, which are critical for predicting its physical and biological properties. While a specific crystal structure for this compound is not publicly available, this guide will leverage data from closely related halogenated benzene derivatives to illustrate the principles and comparative performance of structural determination techniques.
The Unambiguous Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[1][2][3] By irradiating a single, well-ordered crystal with X-rays, a unique diffraction pattern is generated. This pattern, arising from the constructive interference of X-rays scattered by the electron clouds of the atoms, allows for the calculation of a three-dimensional electron density map of the molecule. From this map, precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled accuracy.
Experimental Workflow: A Step-by-Step Rationale
The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage is critical for the final quality of the data.
Caption: Workflow for Single-Crystal X-ray Diffraction.
1. Crystal Growth: The Foundational, and Often Most Challenging, Step
The adage "garbage in, garbage out" is particularly apt for X-ray crystallography; a high-quality crystal is a prerequisite for high-resolution data. For small organic molecules like this compound, which is a liquid at room temperature, crystallization can be achieved through various methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth. For liquids, in-situ crystallization on the diffractometer at low temperatures is a common technique.[4]
The choice of solvent is critical and often determined empirically. A solvent system where the compound is moderately soluble is ideal.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[4] The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a series of diffraction images.
3. Structure Solution and Refinement: From Data to Molecular Model
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An initial molecular model is built into this map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
While SC-XRD provides the most definitive structural information, it is not always feasible. The inability to grow suitable single crystals is a common bottleneck. In such cases, or to obtain complementary information, other techniques are employed.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Electron Diffraction (GED) |
| Principle | Diffraction of X-rays by a crystalline lattice | Absorption of radiofrequency waves by atomic nuclei in a magnetic field | Scattering of an electron beam by gaseous molecules |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Volatile compound in the gas phase |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration | Connectivity, relative stereochemistry, solution-state conformation and dynamics[5] | Internuclear distances in the gas phase[6] |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Provides internuclear distances, not a full 3D structure |
| Advantages | Unambiguous and highly precise structural data | Provides information on solution-state structure and dynamics; non-destructive | Studies molecules in an isolated state, free from intermolecular forces[6] |
| Limitations | Requires high-quality single crystals; solid-state structure may differ from solution | Does not provide absolute configuration; interpretation can be complex for large molecules | Limited to relatively simple and volatile molecules; provides a one-dimensional representation of the structure[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Complement
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[5] For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative, providing insights into the electronic environment of the fluorine atoms.[7][8]
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Highly sensitive to the local chemical environment, providing distinct signals for the aromatic fluorine and the trifluoromethoxy group.
-
2D NMR (e.g., COSY, HSQC, HMBC): Establishes through-bond and through-space correlations between different nuclei, allowing for the complete assignment of the molecular structure.
While NMR can establish connectivity and relative stereochemistry, it does not typically provide the precise bond lengths and angles that SC-XRD does.
Gas Electron Diffraction (GED): Probing the Isolated Molecule
GED is a specialized technique for determining the structure of molecules in the gas phase.[6] This method is valuable for understanding the intrinsic geometry of a molecule without the influence of crystal packing forces. For a molecule like this compound, GED could provide accurate measurements of the bond lengths and angles in its isolated state. However, the complexity of the diffraction pattern increases with the number of atoms, making it best suited for smaller, more symmetric molecules.[6]
Case Study Insights from Related Halogenated Benzenes
While a crystal structure for the title compound is unavailable, examining the structures of related molecules provides valuable insights into the expected intermolecular interactions.
In the crystal structure of p-bromofluorobenzene, for example, halogen bonding and π-π stacking interactions are likely to play a significant role in the crystal packing.[9] The presence of the highly electronegative fluorine and trifluoromethoxy groups in this compound would be expected to introduce strong dipole-dipole interactions and potentially C-H···F and C-H···O hydrogen bonds, which would influence the solid-state arrangement. The bromine atom can also participate in halogen bonding, acting as a Lewis acidic site.
Conclusion: An Integrated Approach to Structural Elucidation
The unambiguous determination of molecular structure is paramount in chemical research and development. Single-crystal X-ray diffraction remains the definitive method for obtaining a complete and precise three-dimensional picture of a molecule in the solid state. However, the challenges in obtaining suitable crystals necessitate a flexible and integrated approach. Techniques such as NMR spectroscopy and, where applicable, gas electron diffraction, provide complementary and crucial information about the molecule's structure in solution and in the gas phase. For compounds like this compound derivatives, a combined strategy leveraging these techniques would provide the most comprehensive understanding of their chemical nature.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. youtube.com [youtube.com]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. p-Bromofluorobenzene [webbook.nist.gov]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the therapeutic potential of small molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to modulate a compound's physicochemical and biological properties, often leading to improved potency, metabolic stability, and bioavailability.[1][2] This guide provides an in-depth technical comparison of the biological activity of compounds synthesized from the versatile building block, 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene, with relevant alternatives. We will delve into supporting experimental data, detailed protocols, and the causal relationships behind experimental choices to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-functional group" in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's interaction with its biological target.[1] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety possesses a bent conformation that can provide a unique vector for exploring chemical space and optimizing ligand-protein interactions. This often translates to enhanced binding affinity and selectivity for targets such as kinases and G-protein coupled receptors (GPCRs).[1]
This compound serves as a key starting material for introducing this valuable functional group into a diverse range of molecular scaffolds. Its three distinct functional handles—the bromo, fluoro, and trifluoromethoxy groups—allow for a variety of synthetic transformations, making it a powerful tool for generating novel drug candidates.
Case Study: Enhancing Anticancer Activity with a Trifluoromethyl Group - An Analogous Comparison
In this study, the anti-cancer activity of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Compound 2g ) was compared to its non-trifluoromethylated analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Compound 14 ), against the human breast cancer cell line MCF-7.[3]
Comparative Cytotoxicity Data
| Compound | Functional Group at Position 4 | IC₅₀ against MCF-7 (µM) | Fold Improvement |
| Compound 14 | -H | 19.72 | - |
| Compound 2g | -CF₃ | 2.63 | ~7.5x |
Data sourced from a study on isoxazole-based anticancer agents.[3]
The data unequivocally demonstrates that the introduction of a trifluoromethyl group at the 4-position of the isoxazole ring resulted in an approximately 7.5-fold increase in anticancer activity .[3] This substantial improvement in potency underscores the transformative potential of strategic fluorination in drug design. The study suggests that the trifluoromethyl group enhances the compound's ability to induce apoptosis in cancer cells.[3]
This principle can be extrapolated to compounds derived from this compound. The presence of the trifluoromethoxy group is anticipated to confer similar, if not enhanced, benefits due to its unique electronic and steric properties.
Experimental Protocols: Assessing Biological Activity
To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key in vitro assays commonly used to assess the biological activity of synthesized compounds.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Compound 2g and Compound 14) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
A Comparative Benchmarking Guide to the Synthesis of 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene
Introduction
1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable scaffold for the synthesis of novel pharmaceuticals and advanced materials.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two distinct synthetic routes to this compound. Each route is evaluated based on its overall efficiency, step count, accessibility of starting materials, and practical considerations for laboratory implementation. Detailed, step-by-step experimental protocols are provided for each approach, accompanied by expert commentary on the rationale behind key procedural choices. All claims and protocols are substantiated with citations to authoritative sources.
Route 1: A Convergent Approach via Sandmeyer Reaction of a Commercially Available Aniline
This first route represents a highly efficient and direct approach, leveraging the commercial availability of the key intermediate, 3-Fluoro-5-(trifluoromethoxy)aniline. The synthesis is completed in a single, high-yielding step via the classical Sandmeyer reaction.
Overall Workflow of Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established procedures for the Sandmeyer bromination of substituted anilines.[2][3][4][5]
Materials:
-
3-Fluoro-5-(trifluoromethoxy)aniline
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Diethyl ether or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Fluoro-5-(trifluoromethoxy)aniline (1.0 eq).
-
Cool the flask in an ice-salt bath to 0 to -5 °C.
-
Slowly add a pre-chilled solution of 48% hydrobromic acid (2.5-3.0 eq) while maintaining the internal temperature below 5 °C.
-
Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored by testing for the absence of the starting aniline by TLC or the presence of excess nitrous acid using starch-iodide paper.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution from the previous step to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Expertise & Experience Insights:
The Sandmeyer reaction is a robust and reliable method for the conversion of anilines to aryl halides. The use of commercially available 3-Fluoro-5-(trifluoromethoxy)aniline as the starting material makes this route particularly attractive for its directness and efficiency. Careful temperature control during the diazotization step is critical to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the stability of the diazonium salt, making strict adherence to low temperatures paramount.
Route 2: A Multi-step Synthesis from a Readily Available Nitrophenol
This second route offers a more classical, multi-step approach starting from the readily available 3-fluoro-5-nitrophenol. While longer, this route provides an alternative when the aniline precursor of Route 1 is unavailable or cost-prohibitive. It involves three key transformations: trifluoromethoxylation, nitro group reduction, and a final Sandmeyer reaction.
Overall Workflow of Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Experimental Protocols
Step 1: Trifluoromethoxylation of 3-Fluoro-5-nitrophenol
This protocol is based on modern copper-catalyzed trifluoromethoxylation methods.
Materials:
-
3-Fluoro-5-nitrophenol
-
Trifluoromethyl iodide (CF₃I) or another suitable trifluoromethoxylation reagent
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., Cs₂CO₃ or K₂CO₃)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
To an oven-dried Schlenk tube, add 3-fluoro-5-nitrophenol (1.0 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add anhydrous DMF or DMSO.
-
Introduce trifluoromethyl iodide gas or a suitable trifluoromethoxylation reagent.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the resulting 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene by column chromatography.
Step 2: Reduction of 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene
A standard catalytic hydrogenation is employed for the reduction of the nitro group.
Materials:
-
1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Ethanol or methanol
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 1-Fluoro-3-nitro-5-(trifluoromethoxy)benzene (1.0 eq) in ethanol or methanol.
-
Carefully add Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature until the hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-Fluoro-5-(trifluoromethoxy)aniline, which can often be used in the next step without further purification.
Step 3: Sandmeyer Reaction of 3-Fluoro-5-(trifluoromethoxy)aniline
The protocol for this step is identical to the one described in Route 1.
Expertise & Experience Insights:
Route 2, while longer, is a classic demonstration of strategic functional group interconversions. The trifluoromethoxylation of the starting nitrophenol is the most challenging step, often requiring specialized reagents and careful optimization of reaction conditions. The subsequent nitro group reduction is typically a clean and high-yielding transformation. The final Sandmeyer reaction follows the same principles as in Route 1. This route offers flexibility as various substituted phenols can be used as starting materials, allowing for the synthesis of a diverse range of analogs.
Comparative Analysis
| Metric | Route 1: Convergent Synthesis | Route 2: Multi-step Synthesis |
| Number of Steps | 1 | 3 |
| Overall Yield | High (typically >70%) | Moderate (product of three steps) |
| Starting Material | 3-Fluoro-5-(trifluoromethoxy)aniline | 3-Fluoro-5-nitrophenol |
| Cost of Starting Material | Potentially higher | Generally lower |
| Process Simplicity | High | Moderate |
| Scalability | Readily scalable | Scalability depends on the efficiency of the trifluoromethoxylation step |
| Key Advantage | High efficiency, directness | Use of a simpler, more readily available starting material |
| Key Disadvantage | Reliance on the availability of a specialized starting material | Longer reaction sequence, potentially lower overall yield |
Conclusion
For the efficient and direct synthesis of this compound, Route 1 is the superior choice provided that the starting aniline is commercially available and economically viable. Its single-step, high-yielding nature makes it ideal for both laboratory-scale synthesis and potential scale-up.
Route 2 offers a valuable alternative when the aniline precursor for Route 1 is not readily accessible. While it involves a longer synthetic sequence, it utilizes a more fundamental and often less expensive starting material. The successful execution of Route 2 hinges on the efficient implementation of the trifluoromethoxylation step, which may require more specialized expertise and optimization.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, budget constraints, and the availability of starting materials.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 5. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
